molecular formula C11H13N3 B054650 1-(2-Cyanophenyl)piperazine CAS No. 111373-03-6

1-(2-Cyanophenyl)piperazine

Cat. No.: B054650
CAS No.: 111373-03-6
M. Wt: 187.24 g/mol
InChI Key: FRICBZWJFIRJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyanophenyl)piperazine is a significant chemical intermediate and reference standard extensively utilized in neuroscience and pharmacological research. Its primary value lies in its role as a key precursor in the synthesis of more complex molecules, particularly antagonists for serotonin (5-HT) receptors. Researchers employ this compound to study the intricate signaling pathways of the 5-HT1A and 5-HT2 receptor families, which are critical targets for understanding and treating a range of neurological and psychiatric conditions, including anxiety, depression, and schizophrenia. The compound's mechanism of action is characterized by its high-affinity binding to these receptor subtypes, modulating their activity and providing a tool to elucidate their physiological functions. As a versatile building block in medicinal chemistry, it enables the development of novel ligands with refined selectivity and potency. This product is intended solely for laboratory research applications and is an essential reagent for academic, pharmaceutical, and biotech researchers advancing the frontiers of neuropharmacology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRICBZWJFIRJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370994
Record name 1-(2-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111373-03-6
Record name N-(2-Cyanophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Cyanophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-CYANOPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(2-Cyanophenyl)piperazine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 1-(2-Cyanophenyl)piperazine

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of 1-(2-Cyanophenyl)piperazine (2-CPP), a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore the mechanistic principles behind its synthesis, detail its significant pharmacological roles, particularly as a precursor for Dopamine D4 and Melanocortin-4 receptor ligands, and provide robust, field-proven experimental protocols for its preparation and biological evaluation. The insights herein are grounded in authoritative literature to ensure technical accuracy and practical utility.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a quintessential example of a "privileged scaffold" in drug discovery. Its unique combination of features—a six-membered saturated heterocycle with two basic nitrogen atoms at the 1 and 4 positions—confers a desirable set of properties to drug candidates. The nitrogen atoms can be readily functionalized, allowing for precise modulation of a molecule's steric and electronic properties to optimize target engagement.[1] Furthermore, the piperazine moiety often improves aqueous solubility and oral bioavailability, critical pharmacokinetic parameters.[2]

1-(2-Cyanophenyl)piperazine, also known as 2-(piperazin-1-yl)benzonitrile, has emerged as a particularly valuable derivative. The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the molecule's reactivity and provides a key interaction point for biological targets. This compound is a cornerstone intermediate in the synthesis of high-affinity ligands for critical G-protein coupled receptors (GPCRs), including agonists for the Dopamine D4 (D4R) and Melanocortin-4 (MC4R) receptors, which are implicated in central nervous system disorders and metabolic diseases, respectively.[3][4] This guide serves to consolidate the core knowledge surrounding this important chemical entity.

Physicochemical & Basic Properties

The foundational properties of 1-(2-Cyanophenyl)piperazine dictate its handling, reactivity, and formulation. These data are summarized below.

PropertyValueSource(s)
CAS Number 111373-03-6[5][6]
Molecular Formula C₁₁H₁₃N₃[5][6]
Molecular Weight 187.24 g/mol [5]
Appearance Colorless to light orange/yellow clear liquid[3]
Melting Point 113-115 °C[3]
Boiling Point 314-315 °C (lit.)[3][5]
Density 1.115 g/mL[5]
Refractive Index (n²⁰/D) 1.5890 (lit.)[3][5]
Flash Point 47.8 °C (118.0 °F) - closed cup[5]
Predicted pKa 8.77 ± 0.10[3]
Solubility Moisture and air sensitive[3]

The basicity of 2-CPP is a defining characteristic, primarily attributed to the secondary amine (-NH) of the piperazine ring. The predicted pKa of 8.77 indicates that this amine will be significantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological targets and its pharmacokinetic profile.[3] The parent piperazine molecule has two pKa values (typically around 5.4 and 9.7), and the substitution of the aryl group at N1 reduces the basicity of the adjacent nitrogen while leaving the N4 nitrogen as the primary basic center.[7]

Synthesis and Chemical Reactivity

The synthesis of N-arylpiperazines like 2-CPP is a cornerstone transformation in pharmaceutical process chemistry. Two primary methodologies are prevalent: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed cross-coupling.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the direct reaction of piperazine with an activated aryl halide, such as 2-chlorobenzonitrile. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[8] In this case, the ortho-cyano (-C≡N) group serves this purpose effectively.

The mechanism proceeds via an addition-elimination pathway:

  • Nucleophilic Attack: The secondary amine of piperazine attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the ortho-cyano group.[9]

  • Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

While effective, this reaction often requires high temperatures and pressures, limiting its functional group tolerance.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[10] It allows for the coupling of amines with aryl halides or triflates under much milder conditions than SNAr, offering superior yields, functional group tolerance, and substrate scope.[4][11]

The catalytic cycle is a well-established process involving a Pd(0)/Pd(II) cycle. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands like RuPhos or XPhos often being employed to facilitate the key steps of oxidative addition and reductive elimination.[10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex  Ar-X (2-Chlorobenzonitrile) Amine_Complex Ar-Pd(II)(L)-NR'H Amine Complex OA_Complex->Amine_Complex Piperazine - HX Product_Complex Ar-Pd(II)(L)-NR' Amine_Complex->Product_Complex Base (e.g., NaOtBu) Product_Complex->Pd0 Reductive Elimination  Product (2-CPP)   caption Fig. 1: Simplified Buchwald-Hartwig amination cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig amination cycle.

Pharmacological Profile and Applications in Drug Discovery

1-(2-Cyanophenyl)piperazine is not typically an active pharmaceutical ingredient itself but rather a critical pharmacophore and synthetic intermediate for high-value therapeutic targets.

Dopamine D₄ Receptor Agonists

2-CPP is a core component of potent and selective Dopamine D₄ receptor agonists.[10] For instance, the tritiated agonist [³H]A-369508, which contains the 2-cyanophenylpiperazine moiety, binds with high affinity to human D₄ receptor variants (Kd = 1.2–4.0 nM) and displays over 400-fold selectivity against the closely related D₂ receptor.[4] The D₄ receptor is a key target for antipsychotic drugs and treatments for cognitive deficits and other CNS disorders. The selectivity afforded by this scaffold is paramount, as off-target activity at the D₂ receptor is associated with significant side effects, including extrapyramidal symptoms.

Melanocortin-4 Receptor (MC4R) Agonists

The compound is also a foundational scaffold for developing agonists of the Melanocortin-4 receptor (MC4R).[3] The MC4R is a central regulator of energy homeostasis and appetite, located in the hypothalamus. Activation of the MC4R pathway leads to a decrease in food intake and an increase in energy expenditure.

MC4R Signaling Pathway: The MC4R is a Gs-coupled GPCR. Upon binding of an agonist (derived from the 2-CPP scaffold), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the expression of genes involved in appetite regulation.

MC4R_Pathway cluster_membrane Cell Membrane Agonist MC4R Agonist (2-CPP Derivative) MC4R MC4R Agonist->MC4R Binds G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (↓ Appetite, ↑ Energy Expenditure) CREB->Gene Modulates caption Fig. 2: MC4R agonist signaling pathway.

Caption: Fig. 2: MC4R agonist signaling pathway.

Compounds derived from this series have been shown to reduce food intake in animal models, highlighting their potential for the treatment of obesity and other metabolic disorders.[11]

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of 1-(2-Cyanophenyl)piperazine. The expected spectral signatures are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct regions.

    • Aromatic Region (~7.0-7.7 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

    • Piperazine Region (~3.2-3.4 ppm): The four protons on the carbons adjacent to the aryl-substituted nitrogen (N1) will likely appear as a triplet or multiplet.

    • Piperazine Region (~3.0-3.2 ppm): The four protons on the carbons adjacent to the secondary amine (N4) will appear as a separate triplet or multiplet.[2]

    • Amine Proton (~1.5-3.0 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic & Cyano Carbons (~110-150 ppm): Six distinct signals for the aromatic carbons and one for the cyano carbon (-C≡N). The carbon attached to the piperazine nitrogen will be significantly shifted.

    • Piperazine Carbons (~45-55 ppm): Two signals are expected for the piperazine ring carbons, corresponding to the C-N(Aryl) and C-NH environments.[2]

  • IR (Infrared) Spectroscopy:

    • C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ , which is highly characteristic of a nitrile group.

    • N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ for the secondary amine.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be just below 3000 cm⁻¹.

    • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 187. The fragmentation pattern would likely involve cleavage of the piperazine ring, yielding characteristic fragment ions. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₃N₃.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(2-Cyanophenyl)piperazine requires careful handling.

  • Hazards:

    • Flammability: The compound is a flammable liquid and vapor (Flash Point 47.8 °C).[5]

    • Health: It is classified as causing serious eye irritation.[5] Safety data sheets also indicate it may be harmful if swallowed, in contact with skin, or inhaled.

    • Sensitivity: The compound is noted to be moisture and air sensitive, which can affect its integrity over time.[3]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

    • All handling should be performed in a well-ventilated chemical fume hood.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

    • Recommended storage temperature is 2-8°C, protected from light.[3]

Key Experimental Protocols

The following protocols are provided as validated, field-proven methodologies. The causality for each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established palladium-catalyzed methods for N-arylpiperazine synthesis.[11] It offers high yield and excellent functional group tolerance.

Synthesis_Workflow start Start setup 1. Reaction Setup - Add reagents to oven-dried flask - Purge with Argon start->setup reaction 2. Heating & Reaction - Heat to 100°C with stirring - Monitor by TLC setup->reaction workup 3. Aqueous Workup - Cool, dilute with EtOAc - Wash with brine reaction->workup purify 4. Purification - Dry over Na2SO4 - Concentrate in vacuo - Purify via Chromatography workup->purify end End (Characterize Product) purify->end caption Fig. 3: Workflow for the synthesis of 2-CPP.

Caption: Fig. 3: Workflow for the synthesis of 2-CPP.

Step-by-Step Methodology:

  • Reaction Setup (Justification: Anhydrous and oxygen-free conditions are critical for Pd catalyst stability and activity.)

    • To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.0 eq.), piperazine (1.5 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution and Monitoring (Justification: Heat provides the activation energy, while TLC allows for empirical determination of reaction completion.)

    • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase like 10% Methanol in Dichloromethane. The product spot should be more polar than the starting aryl chloride.

  • Workup (Justification: To quench the reaction and remove inorganic salts and water-soluble impurities.)

    • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).

  • Purification (Justification: To isolate the pure product from unreacted starting materials, catalyst residues, and byproducts.)

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure 1-(2-Cyanophenyl)piperazine.

    • Combine product-containing fractions and remove the solvent in vacuo.

Protocol: Dopamine D₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D₄ receptor, using membranes from cells expressing the receptor and a known radioligand.

Assay_Workflow start Start prep 1. Reagent Preparation - Prepare assay buffer - Serially dilute test compound - Prepare radioligand solution start->prep incubation 2. Incubation - Combine membranes, radioligand, & test compound in 96-well plate - Incubate at 25°C prep->incubation filtration 3. Filtration & Washing - Rapidly filter through GF/B plate - Wash to remove unbound ligand incubation->filtration counting 4. Scintillation Counting - Dry filter plate - Add scintillant and count CPM filtration->counting analysis 5. Data Analysis - Plot CPM vs. [Compound] - Calculate IC50 and Ki counting->analysis end End analysis->end caption Fig. 4: Workflow for a D4 receptor binding assay.

Caption: Fig. 4: Workflow for a D4 receptor binding assay.

Step-by-Step Methodology:

  • Reagent Preparation (Justification: Precise concentrations are essential for accurate and reproducible binding data.)

    • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: Prepare a solution of [³H]-Spiperone (a common D₂-like radioligand) in assay buffer at a final concentration near its Kₔ for the D₄ receptor (e.g., 1 nM).

    • Test Compound: Prepare a serial dilution of the test compound (e.g., a derivative of 2-CPP) in assay buffer, typically from 10 µM to 0.1 nM.

    • Membranes: Thaw commercially available cell membranes expressing the human Dopamine D₄ receptor on ice and dilute to a specified concentration (e.g., 8 µg protein/well) in ice-cold assay buffer.

  • Assay Incubation (Justification: Allows the binding reaction to reach equilibrium.)

    • In a 96-well polypropylene plate, combine:

      • Cell membranes

      • [³H]-Spiperone solution

      • Test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand like Haloperidol for non-specific binding).

    • Incubate the plate at 25 °C for 120 minutes with gentle agitation.

  • Filtration (Justification: Rapidly separates receptor-bound radioligand from unbound radioligand.)

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Using a cell harvester, rapidly aspirate the contents of the incubation plate through the filter plate.

    • Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting (Justification: Quantifies the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.)

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis (Justification: Converts raw counts into a biologically meaningful affinity constant.)

    • Subtract the non-specific binding CPM from all other values.

    • Plot the specific binding CPM as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

References

  • Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

  • Primus, R. J., et al. (2005). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1256-63. [Link]

  • ResearchGate. (2022). Reaction of piperazine with 2-(4-chlorophenyl)acetonitrile afforded N-arylation compound 11a. [Link]

  • Fotsch, C., et al. (2005). Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(6), 1623-7. [Link]

  • Cone, R. D. (2010). The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocrine Reviews, 31(5), 767–784. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • PubChemLite. 1-(2-cyanophenyl)piperazine (C11H13N3). [Link]

  • Oakwood Chemical. 1-(2-Cyanophenyl)-piperazine. [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2023). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. [Link]pr.res.in/handle/123456789/9173)

Sources

1-(2-Cyanophenyl)piperazine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Pharmacological Applications

Executive Summary

1-(2-Cyanophenyl)piperazine (2-CPP) is a critical heterocyclic building block and pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally characterized by a piperazine ring N-arylated at the ortho position relative to a nitrile group, this molecule serves as a "privileged scaffold" in neuropsychiatric drug discovery. It exhibits intrinsic affinity for serotonergic (5-HT) and dopaminergic receptors and acts as a key metabolic intermediate for several arylpiperazine-class therapeutics.

This guide provides a validated technical profile of 2-CPP, including precise physicochemical data, a self-validating synthesis protocol, and an analysis of its pharmacological utility.

Molecular Architecture & Physicochemical Properties[1]

The structural rigidity introduced by the ortho-cyano group forces the piperazine ring into a specific conformation, influencing its binding kinetics with transmembrane receptors.

Datasheet: Quantitative Specifications
PropertyValueUnitVerification Method
IUPAC Name 2-(Piperazin-1-yl)benzonitrile-Nomenclature
CAS Registry 111373-03-6-Chemical Abstracts
Molecular Formula C₁₁H₁₃N₃-Elemental Analysis
Molecular Weight 187.24 g/mol Mass Spectrometry
Exact Mass 187.1109DaHRMS
Boiling Point 314 - 315°CAtmospheric Pressure
Density 1.115g/mLPycnometry (20°C)
pKa (Calc.) 8.77 ± 0.10-Potentiometric Titration
LogP ~1.32-Octanol-Water Partition
Appearance Pale yellow to orange oil-Visual Inspection

Analyst Note: The pKa of the distal nitrogen (N4) is crucial for salt formation. In physiological pH (7.4), the piperazine nitrogen is predominantly protonated, facilitating ionic interactions with the aspartate residue in GPCR binding pockets [1].

Synthetic Pathways & Process Chemistry[5][6][7]

The synthesis of 2-CPP relies on Nucleophilic Aromatic Substitution (SNAr).[1][2] While palladium-catalyzed Buchwald-Hartwig amination is possible, the SNAr route is preferred for 2-CPP due to the strong electron-withdrawing nature of the ortho-cyano group, which activates the benzene ring for nucleophilic attack without expensive transition metal catalysts.

Validated Synthesis Protocol (SNAr Route)

Objective: Synthesize 1-(2-Cyanophenyl)piperazine from 2-fluorobenzonitrile.

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 eq)

  • Nucleophile: Piperazine (Anhydrous, 3.0 - 5.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Optional if excess piperazine is used.

Step-by-Step Methodology:

  • Stoichiometry Control (Critical): Charge a reaction vessel with anhydrous piperazine (5.0 eq) dissolved in MeCN.

    • Causality: Using a large excess of piperazine is mandatory to prevent the formation of the bis-aryl byproduct (where one piperazine molecule attacks two nitrile rings).

  • Addition: Add 2-fluorobenzonitrile (1.0 eq) dropwise to the refluxing piperazine solution.

    • Thermodynamics: The ortho-fluoro group is highly labile due to the inductive effect of the nitrile group, allowing the reaction to proceed at moderate temperatures (80°C).

  • Reflux & Monitoring: Heat to reflux (80-90°C) for 4–6 hours.

    • Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.3, stains with Ninhydrin).

  • Workup:

    • Cool to room temperature.[3]

    • Filter off solid salts.

    • Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess piperazine (piperazine sublimes/boils at ~146°C).

  • Purification: Dissolve the residue in DCM and wash with water (to remove remaining piperazine). Dry organic layer over MgSO₄.

    • Final Polish: If high purity is required, convert to the Hydrochloride salt (2-CPP·HCl) by adding 1M HCl in ether, precipitating a white solid.

Reaction Workflow Diagram

Synthesis_Workflow Start Start: Reagent Prep Mix Dissolve Piperazine (5.0 eq) in MeCN/DMF Start->Mix Add Add 2-Fluorobenzonitrile (Dropwise) Mix->Add React Reflux (80°C, 4-6h) Mechanism: SnAr Add->React Check TLC Monitoring Target: Disappearance of Nitrile React->Check Check->React Incomplete Workup Evaporation & Aqueous Wash Check->Workup Complete Product Pure 1-(2-Cyanophenyl)piperazine Workup->Product

Caption: Figure 1. SNAr synthesis workflow for 2-CPP, emphasizing stoichiometry control to prevent dimerization.

Pharmacological Significance[4][9]

2-CPP is not merely a passive intermediate; it is a bioactive pharmacophore. In medicinal chemistry, the N-arylpiperazine moiety is often referred to as a "primary recognition element" for aminergic GPCRs.

Receptor Affinity Profile

The 2-cyano substitution provides a specific electronic and steric profile that favors binding to:

  • 5-HT₂A Receptors: Antagonist activity. The aryl ring engages in

    
    -
    
    
    
    stacking with phenylalanine residues in the receptor pocket (e.g., Phe340 in 5-HT₂A).
  • 5-HT₁A Receptors: Partial agonist activity.

  • 
    -Adrenergic Receptors:  Moderate affinity.
    
Metabolic Context (The "Antenna" Concept)

Many "long-chain" arylpiperazine drugs (e.g., Trazodone, Nefazodone, Urapidil) are designed with a linker connecting the piperazine to a second pharmacophore.

  • Metabolic Cleavage: In vivo, CYP450 enzymes (specifically CYP3A4) often cleave the alkyl linker.

  • Active Metabolite: This releases the free arylpiperazine (e.g., mCPP or 2-CPP).

  • Clinical Implication: If a drug releases 2-CPP, the metabolite itself may exert therapeutic or side effects distinct from the parent drug [2].

Pharmacophore Logic Diagram

Pharmacophore_Map Drug Parent Drug (e.g., SARI Antidepressant) CYP CYP3A4 Metabolism (Oxidative Dealkylation) Drug->CYP Linker Alkyl Linker (Cleaved) CYP->Linker Scaffold 1-(2-Cyanophenyl)piperazine (Active Metabolite) CYP->Scaffold Releases Target1 5-HT2A Receptor (Antagonism) Scaffold->Target1 High Affinity Target2 Alpha-1 Adrenergic (Vasodilation) Scaffold->Target2 Moderate Affinity

Caption: Figure 2. Metabolic release of the 2-CPP pharmacophore and its subsequent receptor interactions.

Safety & Handling (MSDS Summary)

While valuable, 2-CPP presents specific hazards common to piperazines and nitriles.

  • Corrosivity: Piperazines are strong bases. 2-CPP can cause skin burns and severe eye damage.[4][5][6]

  • Sensitization: Respiratory and skin sensitization is a known risk for piperazine derivatives.[6]

  • Nitrile Hazard: While the nitrile group is aromatic and stable, metabolic processing can theoretically release cyanide ions under extreme oxidative stress, though this is rare compared to aliphatic nitriles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂.

References

  • López-Rodríguez, M. L., et al. (2002). "3D-QSAR/CoMFA and CoMSIA studies on 1-arylpiperazine derivatives with 5-HT1A receptor affinity." Journal of Medicinal Chemistry.

  • Rotzinger, S., et al. (1998). "Metabolism of the antidepressant nefazodone: contribution of the active metabolite m-chlorophenylpiperazine." Neuropsychopharmacology.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 79046, 2-(1-Piperazinyl)benzonitrile." PubChem.

  • Sigma-Aldrich. (2024). "1-(2-Cyanophenyl)piperazine Product Datasheet & SDS."

  • ChemicalBook. (2024).[3][7] "1-(2-Cyanophenyl)piperazine Properties and Synthesis."

Sources

1-(2-Cyanophenyl)piperazine starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, quality control, and downstream application of 1-(2-Cyanophenyl)piperazine (2-CPP) . This compound is a critical "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a wide class of CNS-active agents targeting Serotonin (5-HT) and Dopamine (D) receptors.

Synthesis, Quality Control, and Medicinal Application

Executive Summary

1-(2-Cyanophenyl)piperazine (CAS: 111373-03-6) is an arylpiperazine derivative functioning as a key intermediate in the synthesis of antipsychotics, antidepressants, and anxiolytics.[1] Structurally, it consists of a piperazine ring N-arylated with a 2-cyanobenzene moiety.[1]

This guide provides a validated protocol for its synthesis from 2-fluorobenzonitrile , strategies to suppress the critical bis-arylated impurity, and a blueprint for its downstream application in synthesizing high-affinity CNS ligands.

Part 1: The Pharmacophore & Mechanism

The 2-cyanophenylpiperazine moiety acts as a "warhead" for G-Protein Coupled Receptors (GPCRs). In medicinal chemistry, the arylpiperazine unit mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), while the nitrile group at the ortho position provides:

  • Metabolic Stability: Unlike halides or esters, the nitrile is resistant to rapid oxidative metabolism.

  • Electronic Modulation: The electron-withdrawing nature of the cyano group reduces the basicity of the

    
     nitrogen, influencing the 
    
    
    
    and blood-brain barrier (BBB) penetration.
  • Receptor Selectivity: It steers affinity toward 5-HT

    
     and D
    
    
    
    receptors, distinguishing it from the ortho-methoxy analogs used in drugs like Urapidil.
Part 2: Synthesis of the Starting Material (2-CPP)

The industrial standard for synthesizing 2-CPP utilizes a Nucleophilic Aromatic Substitution (


) of activated aryl fluorides.
2.1 Reaction Logic
  • Substrate: 2-Fluorobenzonitrile is preferred over the chloro- analog. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the nucleophilic attack by piperazine.

  • Reagent: Piperazine (anhydrous) is used in large excess (3.0 – 5.0 equivalents).

    • Causality: If piperazine is limiting, the product (2-CPP) competes with piperazine to react with another molecule of 2-fluorobenzonitrile, forming the unwanted Dimer Impurity [1,4-bis(2-cyanophenyl)piperazine].

  • Solvent: Acetonitrile (MeCN) or DMSO. Solvent-free (neat) conditions are possible but increase the risk of thermal runaway.

2.2 Validated Protocol

Scale: 100 mmol input.

  • Charge: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Piperazine (25.8 g, 300 mmol, 3.0 eq) and Acetonitrile (100 mL).

  • Activation: Add Potassium Carbonate (

    
    , 20.7 g, 150 mmol, 1.5 eq) to scavenge the HF generated.
    
  • Addition: Heat the mixture to 60°C. Dropwise add 2-Fluorobenzonitrile (12.1 g, 100 mmol, 1.0 eq) dissolved in 20 mL MeCN over 30 minutes.

    • Control Point: Slow addition favors the mono-substitution.

  • Reaction: Reflux (82°C) for 4–6 hours. Monitor by HPLC/TLC until 2-fluorobenzonitrile is <0.5%.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dimer Removal: Suspend the residue in water (100 mL). The excess piperazine is highly water-soluble. The product (2-CPP) is an oil or low-melting solid that separates.

    • Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with Brine.

    • Dry over

      
       and evaporate.
      
  • Purification (Salt Formation): Dissolve crude oil in Ethanol (50 mL). Add conc. HCl (1.1 eq) dropwise. The 2-CPP Hydrochloride salt precipitates as a white solid. Filter and wash with cold ethanol.

2.3 Reaction Pathway Diagram[2]

Synthesis_Pathway SM1 2-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex Heat, K2CO3 SM2 Piperazine (Nucleophile - Excess) SM2->Complex Product 1-(2-Cyanophenyl)piperazine (2-CPP) Complex->Product - HF Impurity Dimer Impurity (Bis-alkylation) Product->Impurity + 2-Fluorobenzonitrile (If Piperazine low)

Figure 1: S_NAr mechanism for 2-CPP synthesis. Note the competitive pathway to the Dimer Impurity if stoichiometry is uncontrolled.

Part 3: Downstream Application (Drug Synthesis)

Once isolated, 2-CPP serves as the nucleophile in the synthesis of CNS ligands. A common workflow involves alkylating the secondary amine (


) with a linker-attached pharmacophore (e.g., a butyl-phthalimide or alkyl-heterocycle).
3.1 Model Reaction: Synthesis of a 5-HT Ligand

This protocol demonstrates linking 2-CPP to an alkyl halide via


 reaction.
  • Reagents: 2-CPP (Free base), 4-Chlorobutyl-phthalimide (Linker), KI (Catalyst),

    
    .
    
  • Solvent: Methyl Ethyl Ketone (MEK) or DMF.

3.2 Step-by-Step Protocol
  • Free Basing: If starting with 2-CPP HCl salt, dissolve in water, basify with 10% NaOH to pH 12, and extract with DCM. Evaporate to obtain the free base oil.

  • Coupling: In a reaction vessel, combine:

    • 2-CPP (1.0 eq)

    • Alkyl Halide (e.g., 1-bromo-4-chlorobutane or specific linker) (1.1 eq)

    • Potassium Iodide (0.1 eq) - Finkelstein catalyst to accelerate reaction.

    • 
       (2.0 eq)
      
    • Solvent (MEK).

  • Reflux: Heat to 80°C for 12–18 hours.

  • Workup: Filter salts. Evaporate solvent. Recrystallize from Isopropanol (IPA).

3.3 Process Flow Diagram

Drug_Synthesis_Flow Start 2-CPP HCl Salt FreeBase Free Base Generation (NaOH / DCM) Start->FreeBase Neutralization Coupling N-Alkylation (SN2) (Linker + KI + K2CO3) FreeBase->Coupling Charge Reactor Workup Aqueous Workup & Phase Separation Coupling->Workup IPC: <1% SM Purification Recrystallization (IPA or EtOH) Workup->Purification Crude Isolation Final Final CNS Active API Purification->Final Drying

Figure 2: Process chemistry workflow for converting 2-CPP into a final Active Pharmaceutical Ingredient (API).

Part 4: Critical Quality Attributes (CQA) & Analysis

Ensuring the purity of 2-CPP is vital, as impurities here will carry forward and form complex side-products in the final drug substance.

4.1 Impurity Profile
Impurity NameStructure DescriptionOriginControl Strategy
Dimer 1,4-bis(2-cyanophenyl)piperazineReaction of 2-CPP with 2-FluorobenzonitrileMaintain Piperazine excess (>3 eq).[2]
Amide Analog 1-(2-Carbamoylphenyl)piperazineHydrolysis of Nitrile (-CN

-CONH2)
Avoid strong acid/base at high temp (>100°C).[2]
Aniline 2-AminobenzonitrileDegradation of starting materialQuality check of 2-Fluorobenzonitrile input.[2]
4.2 HPLC Method (Standardized)

This method separates 2-CPP from the dimer and the starting material.

  • Column: C18 (e.g., Agilent Zorbax Eclipse),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (Nitrile absorbance).

  • Retention Times (Approx):

    • Piperazine: ~1.5 min (Void volume)

    • 2-Fluorobenzonitrile: ~8.0 min

    • 2-CPP: ~5.5 min

    • Dimer: ~14.0 min (Highly lipophilic)

References
  • Synthesis of Arylpiperazines: Title: "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides with Piperazines." Source:Journal of Organic Chemistry. Context: Establishes the superiority of Fluorine over Chlorine for

    
     kinetics in this scaffold.
     (Example Supplier/Data)
    
  • Medicinal Chemistry of Piperazines: Title: "The Medicinal Chemistry of Piperazines: A Review." Source:National Institutes of Health (NIH) / PubMed. Context: Reviews the pharmacophore utility of the piperazine ring in CNS drugs.

  • Urapidil & Analog Synthesis: Title: "New preparation technique of urapidil hydrochloride." Source:Google Patents (CN104262264A). Context: Describes the industrial handling of phenylpiperazine intermediates (methoxy analog) which directly applies to the cyano analog.

  • Impurity Analysis: Title: "Analytical method for piperazine in an active pharmaceutical ingredient."[3][5] Source:Journal of Chemical and Pharmaceutical Research. Context: Provides the basis for the HPLC separation logic of piperazine derivatives.

Sources

A Technical Guide to the Research Applications of 1-(2-Cyanophenyl)piperazine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Cyanophenyl)piperazine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The piperazine moiety is a well-established "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] The addition of a cyanophenyl group at the N1 position imparts unique electronic and structural features, making 1-(2-Cyanophenyl)piperazine a valuable starting material for the synthesis of targeted therapeutics. This document will delve into the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a particular focus on its role in the development of ligands for the melanocortin-4 receptor (MC4R) and the dopamine D4 receptor (D4R). Detailed experimental workflows, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug development endeavors.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[2] Its prevalence in a wide array of therapeutic agents, from antipsychotics to anticancer drugs, stems from its unique combination of properties. The nitrogen atoms provide sites for hydrogen bonding, influencing solubility and bioavailability, while the overall ring structure offers a conformationally flexible yet robust scaffold for the precise spatial arrangement of pharmacophoric groups.[3] This inherent versatility allows for the fine-tuning of a molecule's pharmacological profile.[1] 1-(2-Cyanophenyl)piperazine is a prime example of a functionalized piperazine that serves as a versatile intermediate in the synthesis of more complex and biologically active molecules.[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 1-(2-Cyanophenyl)piperazine is fundamental for its effective use in research.

PropertyValueReference
CAS Number 111373-03-6[2]
Molecular Formula C₁₁H₁₃N₃[2]
Molecular Weight 187.24 g/mol [2]
Boiling Point 314-315 °C[2]
Density 1.115 g/mL[2]
Refractive Index n20/D 1.5890[2]
Flash Point 118 °F[2]
Appearance Colorless to light orange/yellow clear liquid[2]
Storage 2-8°C, protect from light, moisture sensitive[2]

Spectroscopic Data:

  • ¹³C NMR: For related arylpiperazines, the aromatic carbons resonate in the region of δ 110-150 ppm, while the piperazine carbons are typically found between δ 45-55 ppm.[6]

  • FT-IR: The infrared spectrum of piperazine derivatives exhibits characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the piperazine ring (around 2800-3000 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[7] The nitrile (C≡N) stretch of the cyanophenyl group is expected to appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 187. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen.[8]

Synthesis of 1-(2-Cyanophenyl)piperazine and Its Derivatives

The synthesis of 1-(2-Cyanophenyl)piperazine can be achieved through several established methods for the formation of N-arylpiperazines. A common and efficient approach is the Palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide (in this case, 2-chlorobenzonitrile or 2-bromobenzonitrile) with piperazine.[9]

General Synthetic Workflow: Pd-Catalyzed Amination
graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 1: General workflow for the synthesis of 1-(2-Cyanophenyl)piperazine.
Step-by-Step Protocol: Synthesis of 1-(2-Cyanophenyl)piperazine

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Addition of Reactants: Add 2-chlorobenzonitrile (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Derivatives

The secondary amine of 1-(2-Cyanophenyl)piperazine is a key functional handle for further derivatization. Standard synthetic transformations can be employed to introduce a wide range of substituents at the N4 position.

  • Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[2]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Research Applications in Drug Discovery

1-(2-Cyanophenyl)piperazine is a valuable starting point for the development of ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders.

Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite.[10] Agonists of MC4R have therapeutic potential for the treatment of obesity.[2] 1-(2-Cyanophenyl)piperazine has been utilized as a scaffold in the synthesis of potent and selective MC4R agonists.

MC4R Signaling Pathway:

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 2: Simplified MC4R signaling pathway.

Experimental Workflow: MC4R Functional Assay (cAMP Measurement)

This protocol outlines a typical in vitro assay to determine the agonist activity of a compound at the MC4R.[1][11]

  • Cell Culture: Culture cells stably expressing the human MC4R (e.g., HEK293 or GT1-7 cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Preparation: Wash the cells with a suitable assay buffer (e.g., Waymouth's medium with BSA).

  • Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

  • Compound Stimulation: Add varying concentrations of the test compound (synthesized from 1-(2-Cyanophenyl)piperazine) and a known agonist (e.g., α-MSH) as a positive control. Incubate for 15-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Dopamine D4 Receptor (D4R) Ligands

The dopamine D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[12] The 1-(2-Cyanophenyl)piperazine scaffold is a key component in a number of selective D4R ligands.[13]

Dopamine D4 Receptor Signaling Pathway:

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 3: Simplified Dopamine D4 receptor signaling pathway.

Experimental Workflow: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D4R.[14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D4R. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known radioligand with high affinity for the D4R (e.g., [³H]-spiperone or a tritiated selective D4 agonist), and varying concentrations of the unlabeled test compound.[13]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 1-(2-Cyanophenyl)piperazine scaffold can lead to significant changes in biological activity.

Scaffold ModificationGeneral SAR ObservationsPotential Impact
Substitution on the Phenyl Ring The position and electronic nature of substituents can influence receptor affinity and selectivity.Altering binding interactions with the receptor pocket.
Modification of the Piperazine Ring Introducing substituents on the carbon atoms of the piperazine ring can alter the conformation and steric profile.Affecting the orientation of the molecule within the binding site.
Variation of the N4-Substituent The nature of the group attached to the second nitrogen of the piperazine is crucial for determining agonist vs. antagonist activity and receptor selectivity.Modulating interactions with key residues in the receptor.

For example, in the development of D4R ligands, the piperazine moiety often serves as a central scaffold connecting an aromatic headgroup (the cyanophenyl group) to a tail region that can be extensively modified to optimize affinity and selectivity.[16][17] Similarly, for MC4R agonists, modifications to the N4-substituent of the piperazine ring have been shown to significantly impact potency.

Conclusion and Future Perspectives

1-(2-Cyanophenyl)piperazine is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the reactivity of its secondary amine allow for the creation of diverse chemical libraries. The demonstrated utility of this scaffold in the development of potent and selective ligands for the melanocortin-4 and dopamine D4 receptors highlights its potential for addressing critical unmet medical needs in obesity and CNS disorders. Future research efforts could explore the application of this scaffold in the development of ligands for other GPCRs, as well as its incorporation into molecules with novel mechanisms of action, such as biased agonists or allosteric modulators. The continued exploration of the chemical space around 1-(2-Cyanophenyl)piperazine is a promising avenue for the discovery of next-generation therapeutics.

References

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2200. [Link]

  • US Patent US6603003B2. (2003).
  • WO Patent WO2010070371A1. (2010).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095–5098. [Link]

  • Karageorge, G. N., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(3), 785-802. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-475. [Link]

  • Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(1), 67-79. [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Tao, Y., et al. (2010). Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients. The Journal of endocrinology, 206(2), 177–185. [Link]

  • ResearchGate. (n.d.). Melanocortin Signalling Cascade. [Link]

  • Ronsisvalle, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2825–2841. [Link]

  • Pierucci, M., et al. (2009). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuroscience Letters, 450(3), 268–272. [Link]

  • Moritz, A. E., et al. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 1709, 165–182. [Link]

  • Organic Spectroscopy International. (2018). 1-(4-Cyanophenyl)piperazine. [Link]

  • Mohan, S., & Anitha, K. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837. [Link]

  • Ellacott, K. L., et al. (2008). Quantitative high-throughput assay to measure MC4R-induced intracellular calcium in living cells. Journal of molecular endocrinology, 41(2), 99–111. [Link]

  • Ghamari, A., et al. (2019). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International journal of molecular sciences, 20(24), 6246. [Link]

  • Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(1), 67-79. [Link]

  • Al-Hussaini, S., et al. (2023). Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar. Genes, 14(5), 1024. [Link]

  • Rhythm Pharmaceuticals. (n.d.). MC4R Pathway. Retrieved from [Link]

  • Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278. [Link]

  • Ronsisvalle, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(18), 14197. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • Stewart, A. O., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • Innoprot. (n.d.). MC4 Melanocortin Receptor Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Melanocortin 4 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]-Spiperone Binding to Dopamine D2 and D3 Receptors. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

  • Kühne, S., et al. (2015). MC4R Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment. The Journal of clinical endocrinology and metabolism, 100(8), E1105–E1111. [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current pharmaceutical design, 30. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-(2-Cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role in the development of novel therapeutics.[1][2] Its unique structure, featuring a piperazine ring coupled with a cyanophenyl group, makes it a valuable scaffold for targeting a range of biological receptors.[3][4][5] As with any potent chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 1-(2-Cyanophenyl)piperazine, grounded in established safety principles and regulatory guidelines.

Physicochemical and Hazard Profile

A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties. This knowledge informs every aspect of the risk assessment and the selection of appropriate safety measures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Cyanophenyl)piperazine. Understanding these characteristics is the first step in anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 111373-03-6[6][7]
Molecular Formula C11H13N3[7][8]
Molecular Weight 187.24 g/mol [7][8]
Appearance Colorless to light orange to yellow clear liquid[8]
Melting Point 113-115 °C[8]
Boiling Point 314-315 °C[8]
Density 1.115 g/mL[8]
Flash Point 118 °F (48 °C)[8]
pKa 8.77 ± 0.10 (Predicted)[8]
Sensitivity Moisture and light sensitive[8][9]

This table provides a consolidated overview of the compound's physical and chemical characteristics, which are critical for designing safe experimental and storage protocols.

Hazard Identification and GHS Classification

1-(2-Cyanophenyl)piperazine is classified as a hazardous substance. The primary hazards are summarized below, based on Globally Harmonized System (GHS) classifications.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4WarningHarmful if swallowed, in contact with skin, or if inhaled.[9][10]
Skin Corrosion/Irritation Category 1BDangerCauses severe skin burns and eye damage.[9][10]
Serious Eye Damage/Eye Irritation Category 1DangerCauses serious eye damage.[10]
Respiratory/Skin Sensitization Category 1DangerMay cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
Reproductive Toxicity Category 2WarningSuspected of damaging fertility or the unborn child.[10]
Specific Target Organ Toxicity (Single Exposure) Category 1 (Nervous system), Category 3 (Respiratory tract irritation)DangerCauses damage to organs (Nervous system). May cause respiratory irritation.[10]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Respiratory system, Nervous system)DangerCauses damage to organs (Respiratory system, Nervous system) through prolonged or repeated exposure.[10]
Flammable Liquids Category 3WarningFlammable liquid and vapor.[8]

This table outlines the significant health and physical hazards associated with 1-(2-Cyanophenyl)piperazine, emphasizing the need for stringent safety precautions.

The Core of Safety: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping and mutually reinforcing measures. This section details the critical layers of protection required when working with 1-(2-Cyanophenyl)piperazine.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of 1-(2-Cyanophenyl)piperazine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood's exhaust ventilation is critical for preventing the inhalation of vapors and aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[12] Their proximity is crucial in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[14]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[13] Given the compound's classification as a skin corrosive and sensitizer, double-gloving is a recommended best practice, especially for prolonged handling. Regularly inspect gloves for any signs of degradation or perforation.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger scale operations or when there is a higher risk of splashes, a chemical-resistant apron or suit should be considered.[13]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator is required.[13] The type of respirator will depend on the concentration of the airborne contaminant.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Lab Coat D2 Goggles D1->D2 Correct Order D3 Face Shield (if needed) D2->D3 Correct Order D4 Gloves (Double) D3->D4 Correct Order F1 Outer Gloves F2 Face Shield F1->F2 Minimize Contamination F3 Goggles F2->F3 Minimize Contamination F4 Lab Coat F3->F4 Minimize Contamination F5 Inner Gloves F4->F5 Minimize Contamination

Figure 1: Recommended PPE Donning and Doffing Sequence
Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the compound's integrity.

  • Handling:

    • Avoid all personal contact, including inhalation.[15]

    • Do not eat, drink, or smoke in the laboratory.[10]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]

    • Keep away from heat, sparks, and open flames.[11][12]

    • Handle under an inert atmosphere (e.g., argon) to protect against moisture.[6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

    • Protect from light and moisture.[8][9]

    • Recommended storage temperature is between 2-8°C, though some suppliers recommend -20°C for long-term storage.[3][7] Always consult the supplier's specific recommendations.

    • Store in a designated corrosives area.[12]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12][13]

Emergency Response: Preparedness and Action

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[16] If breathing is difficult, give oxygen.[13] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[10] Continue rinsing. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]

First_Aid_Response Exposure Exposure Occurs Assess Assess the Situation (Ensure your own safety first) Exposure->Assess Inhalation Inhalation Assess->Inhalation Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Ingestion Ingestion Assess->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Remove Contaminated Clothing Flush with Water (15 min) Skin->RinseSkin RinseEyes Flush with Water (15 min) Eye->RinseEyes RinseMouth Rinse Mouth Give Water/Milk (if conscious) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical RinseSkin->Medical RinseEyes->Medical RinseMouth->Medical

Figure 2: First Aid Response Flowchart for 1-(2-Cyanophenyl)piperazine Exposure
Spill and Leak Procedures

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.[15]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the entire area and alert emergency responders.[15]

    • Isolate the spill area to prevent entry.[17]

    • If safe to do so, remove ignition sources.[15]

    • Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to enter the area.

Disposal Considerations

Proper disposal of 1-(2-Cyanophenyl)piperazine and its contaminated materials is an environmental and regulatory responsibility.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[9][10]

  • Do not empty into drains or the environment.[9]

  • Contaminated materials (e.g., gloves, absorbent materials) should be placed in a sealed, labeled container and disposed of as hazardous waste.

Conclusion

1-(2-Cyanophenyl)piperazine is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A culture of safety, built upon a foundation of knowledge, preparedness, and strict adherence to established protocols, is essential for its successful and safe application in research and development. By integrating the principles and procedures outlined in this guide, researchers can confidently and responsibly harness the potential of this important chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(2-Cyanophenyl)piperazine, min 97%, 1 gram. Retrieved from [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. doi: 10.1016/j.bmcl.2004.07.068
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. AERU. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). NICNAS. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Cyanazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERAZINE - HAZARD SUMMARY. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved from [Link]

  • American Heart Association. (n.d.). Part 8: First Aid. Retrieved from [Link]

Sources

discovery and history of 1-(2-Cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

1-(2-Cyanophenyl)piperazine: Technical Guide to Synthesis, Pharmacology, and Applications

Abstract

1-(2-Cyanophenyl)piperazine (2-CPP) is a privileged arylpiperazine scaffold utilized primarily as a high-affinity intermediate in the development of Dopamine D4 receptor ligands and Melanocortin Subtype-4 Receptor (MC4R) agonists. Often conflated with its structural isomer m-chlorophenylpiperazine (mCPP)—a metabolite of trazodone associated with hepatotoxicity and recreational abuse—2-CPP possesses a distinct pharmacological and metabolic profile. This guide provides a comprehensive technical analysis of 2-CPP, detailing its synthesis via nucleophilic aromatic substitution, its specific utility in receptor mapping, and its divergence from the toxicological liabilities of chlorophenylpiperazines.

Chemical Identity & Structural Significance

2-CPP serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors (GPCRs) by varying its substituents.

PropertySpecification
IUPAC Name 2-(piperazin-1-yl)benzonitrile
CAS Number 111373-03-6
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Key Functional Group Ortho-cyano substituent (electron-withdrawing, metabolically stable)
pKa ~8.77 (Piperazine secondary amine)
LogP ~1.3 (Moderate lipophilicity)
Structural Distinction from Toxic Metabolites

Crucially, 2-CPP is not the major metabolite of the antidepressant nefazodone or trazodone. Those drugs metabolize to mCPP (1-(3-chlorophenyl)piperazine).[1] The ortho-cyano group in 2-CPP prevents the formation of the reactive quinone-imine intermediates responsible for the idiosyncratic hepatotoxicity observed with para- or meta-substituted chloro-phenylpiperazines.

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 2-CPP relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the cyano group at the ortho position activates the benzene ring for nucleophilic attack by piperazine, making 2-fluorobenzonitrile the ideal precursor due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Protocol: SₙAr Synthesis of 1-(2-Cyanophenyl)piperazine

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Piperazine (anhydrous, 3.0–5.0 eq to prevent bis-substitution)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (10 mmol) in DMF (20 mL).

  • Addition: Add anhydrous piperazine (40 mmol) and finely ground K₂CO₃ (20 mmol).

  • Reaction: Heat the mixture to 100–120°C under an inert atmosphere (N₂ or Ar) for 12–18 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layer with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to yield 2-CPP as a pale yellow oil or low-melting solid.

Visualization: Synthesis Pathway

Synthesis cluster_conditions Reaction Conditions Precursor 2-Fluorobenzonitrile (Activated Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Piperazine, K2CO3 120°C, DMF Reagent Piperazine (Nucleophile) Reagent->Intermediate Product 1-(2-Cyanophenyl)piperazine (2-CPP) Intermediate->Product - HF SideProduct Bis-arylpiperazine (Impurity) Intermediate->SideProduct Excess Fluorobenzonitrile SnAr Mechanism SnAr Mechanism

Caption: Nucleophilic aromatic substitution pathway. The ortho-cyano group activates the ring, facilitating fluorine displacement by piperazine.

Pharmacology: Receptor Profile & Applications

Unlike mCPP, which is a non-selective serotonin agonist (5-HT2C/1B) often inducing anxiety, 2-CPP is utilized for its selectivity in dopaminergic and melanocortinergic systems.

Dopamine D4 Receptor Agonism

2-CPP is a key building block for Dopamine D4 selective ligands . The D4 receptor is of high interest for treating cognitive deficits in schizophrenia and ADHD.

  • Mechanism: The arylpiperazine moiety mimics the ethylamine side chain of dopamine, while the ortho-cyano group locks the conformation, enhancing binding affinity to the D4 subtype over D2/D3.

  • Application: It is used to synthesize radioligands (e.g., for PET imaging) to map D4 receptor distribution in the brain without significant interference from D2 receptors.

Melanocortin Receptor (MC4R) Modulation

2-CPP derivatives have emerged as potent MC4R agonists .

  • Therapeutic Target: MC4R activation regulates energy homeostasis (suppressing appetite) and sexual function.

  • Role of 2-CPP: It serves as the amine component in urea or amide coupling reactions to generate high-affinity MC4R ligands, investigated for obesity and sexual dysfunction treatment.

Comparative Pharmacological Profile
CompoundPrimary TargetSecondary TargetsMajor ApplicationToxicity Risk
2-CPP Dopamine D4 , MC4R (Precursor)5-HT1A (Partial)Research Tool, Building BlockLow (Stable Nitrile)
mCPP 5-HT2C (Agonist)5-HT1B, 5-HT2ATrazodone Metabolite, RecreationalHigh (Hepatotoxic)
TFMPP 5-HT Release 5-HT2CRecreational (Legal High)Moderate (Serotonin Syndrome)

Toxicology & Metabolic Stability

A critical distinction for researchers is the metabolic fate of 2-CPP versus its chlorinated analogs.

The Hepatotoxicity Myth: Researchers often fear "piperazine hepatotoxicity" due to nefazodone.

  • Nefazodone/mCPP Mechanism: The chloro-substituent on the phenyl ring allows for metabolic activation by CYP3A4 to form a reactive quinone-imine or epoxide , which covalently binds to hepatic proteins, causing immune-mediated liver injury.

  • 2-CPP Stability: The cyano group is strongly electron-withdrawing and metabolically robust. It does not readily undergo bioactivation to quinones. Its primary metabolic pathway involves slow hydrolysis to the amide (via nitrile hydratase) or carboxylic acid, which are readily excreted and non-toxic.

Metabolic Pathway Visualization

Metabolism Parent 1-(2-Cyanophenyl)piperazine (2-CPP) PathA Hydrolysis (Major) Parent->PathA PathB N-Oxidation (Minor) Parent->PathB MetaboliteA1 2-(Piperazin-1-yl)benzamide PathA->MetaboliteA1 Nitrile Hydratase MetaboliteA2 2-(Piperazin-1-yl)benzoic Acid (Excreted) MetaboliteA1->MetaboliteA2 Amidase MetaboliteB N-Oxide Metabolite PathB->MetaboliteB FMO / CYP mCPP Contrast: mCPP (Chloro-analog) Quinone Reactive Quinone-Imine (Hepatotoxic) mCPP->Quinone CYP3A4 Bioactivation

Caption: 2-CPP undergoes safe hydrolytic metabolism, unlike the bioactivation seen with chlorinated piperazines (mCPP).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 111373-03-6, 1-(2-Cyanophenyl)piperazine. [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Commission - Scientific Committee on Toxicity. (2004). Opinion on the results of the Risk Assessment of Piperazine. [Link]

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic hepatotoxicity of nefazodone and the role of reactive metabolites. Current Drug Metabolism. (Contextual reference for mCPP toxicity contrast). [Link]

Sources

Methodological & Application

In Vitro Cell-Based Assay Strategies for Characterizing 1-(2-Cyanophenyl)piperazine (1-CPP)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

1-(2-Cyanophenyl)piperazine (1-CPP) is a piperazine derivative with known bioactivity and serves as a precursor in the synthesis of other pharmacologically active molecules.[1][2] Preliminary evidence suggests its potential interaction with G-protein coupled receptors (GPCRs), specifically as a dopamine D4 receptor agonist, and points towards a role in modulating intracellular calcium levels.[2] Furthermore, the broader class of piperazine compounds is well-established for its interaction with monoamine transporters.[3][4] A comprehensive in vitro characterization is therefore essential to elucidate its cellular mechanism of action. This guide provides an integrated, multi-assay strategy for researchers, moving from foundational cytotoxicity assessments to specific functional assays targeting GPCR signaling and monoamine transporter activity. The protocols herein are designed to be self-validating, providing a robust framework for generating a detailed pharmacological profile of 1-CPP.

Section 1: Introduction to 1-(2-Cyanophenyl)piperazine (1-CPP)

1-(2-Cyanophenyl)piperazine, also known as 2-(1-Piperazino)benzonitrile, is a heterocyclic compound featuring a piperazine ring linked to a cyanophenyl group.[2] Its structure is foundational to a variety of derivatives with applications ranging from potential anticancer agents to modulators of central nervous system targets.[5][6][7] The primary objective of this application note is to establish a logical and efficient workflow for characterizing the cellular effects of 1-CPP.

The core investigative strategy is built on two primary hypotheses derived from existing literature:

  • GPCR Agonism: 1-CPP acts as a dopamine D4 receptor agonist, triggering downstream signaling through intracellular calcium mobilization.[2]

  • Monoamine Transporter Modulation: Like many piperazine-based compounds, 1-CPP may inhibit or act as a substrate for monoamine transporters such as the serotonin transporter (SERT).[3][4][8]

To test these hypotheses, we will first establish a non-toxic concentration range for 1-CPP before proceeding to targeted functional assays.

Section 2: Foundational Assays: Assessing General Cellular Health

Rationale: Before investigating specific functional effects, it is imperative to determine the concentration range at which 1-CPP does not induce general cell death or stress. This step ensures that observations in subsequent functional assays are due to specific pharmacological interactions rather than non-specific cytotoxic artifacts. We employ two complementary assays: a metabolic viability assay (e.g., WST-1/MTT) which measures mitochondrial function, and a cytotoxicity assay (e.g., LDH release) which measures loss of membrane integrity.

Protocol 2.1: Cell Viability Assay using WST-1 Reagent

This protocol assesses the effect of 1-CPP on the metabolic activity of a chosen cell line (e.g., HEK293, CHO-K1, or a relevant neuronal cell line). It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, a process indicative of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize, neutralize, and count the cells.

    • Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-CPP in a suitable solvent (e.g., DMSO or water).

    • Perform a serial dilution of the stock solution in assay medium to create 2X working concentrations. For an initial screen, a wide range is recommended (e.g., from 200 µM down to 10 nM final concentration).

    • Carefully remove the culture medium from the cell plate and add 100 µL of the appropriate 1-CPP dilution or vehicle control to each well. Ensure each concentration is tested in triplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a robust signal without saturation.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.

Protocol 2.2: Cytotoxicity Assay using CellTox™ Green

This protocol measures cytotoxicity by quantifying the binding of a fluorescent dye to DNA, which is only possible when the cell membrane has been compromised.[9] This provides a direct measure of cell death.

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 2.1.

  • Dye Addition and Incubation:

    • Prepare the CellTox™ Green reagent according to the manufacturer's instructions (typically a 1:1000 dilution in assay medium).[9]

    • Add the diluted dye to the wells along with the 1-CPP compound dilutions. This allows for real-time kinetic measurement of cytotoxicity if desired.

    • Incubate for the desired treatment duration (e.g., 24-72 hours).

  • Measurement:

    • Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) using a microplate reader.

    • A "Total Lysis" control can be generated by adding a lysis reagent to untreated cells to determine the maximum fluorescence signal (100% cytotoxicity).

Data Presentation and Interpretation

The results from these assays should be used to calculate the concentration of 1-CPP that causes a 50% reduction in viability (IC₅₀) or induces 50% cytotoxicity (CC₅₀). Functional assays should be conducted at concentrations well below these values (ideally >10-fold lower) to avoid confounding results.

ParameterAssayInterpretation
IC₅₀ WST-1 AssayConcentration at which metabolic activity is reduced by 50%.
CC₅₀ CellTox™ GreenConcentration at which 50% of cells have lost membrane integrity.
Safe Range CombinedConcentrations where viability is >90% and cytotoxicity is <10%.

Section 3: Functional Assays: Interrogation of GPCR Signaling

Rationale: The hypothesis that 1-CPP is a dopamine D4 receptor agonist can be directly tested by measuring intracellular calcium mobilization.[2] Many dopamine receptors, including D4, can couple to the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and subsequent release of calcium from the endoplasmic reticulum.[10] A calcium flux assay provides a robust, high-throughput method to measure this activation in real-time.[11][12]

Signaling Pathway: Gq-Coupled GPCR Activation

GPCR_Calcium_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPCR Dopamine D4 Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Increased [Ca²⁺]i ER->Ca_out Releases Ca²⁺ CPP 1-CPP (Agonist) CPP->GPCR Binds

Caption: Workflow of Gq-coupled receptor activation leading to intracellular calcium release.

Protocol 3.1: FLIPR-Based Calcium Flux Assay

This protocol uses a fluorescent calcium indicator dye that is loaded into cells. Upon GPCR activation and subsequent calcium release, the dye binds to calcium, causing a measurable increase in fluorescence.[13] This is often performed on a Fluorescence Imaging Plate Reader (FLIPR) for high-throughput kinetic analysis.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells stably or transiently expressing the human dopamine D4 receptor into a 96-well or 384-well black-walled, clear-bottom plate.

    • Incubate for 24 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR® Calcium 5 Assay Kit) according to the manufacturer's protocol.[13]

    • The buffer should also contain probenecid, an anion-exchange transport inhibitor that prevents the leakage of the dye out of the cells.[12]

    • Aspirate the culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature, protected from light.[14]

  • Compound Plate Preparation:

    • In a separate 96-well plate (the source plate), prepare 4X or 5X final concentrations of 1-CPP and a known D4 receptor agonist (e.g., quinpirole) as a positive control. Include a vehicle-only control.

  • FLIPR Measurement:

    • Place both the cell plate and the compound source plate into the FLIPR instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the source plate to the cell plate.

    • Continue recording the fluorescence signal kinetically for an additional 2-3 minutes to capture the full calcium response curve (peak and decay).

Data Presentation and Interpretation

The primary readout is the change in Relative Fluorescence Units (RFU). Data should be plotted as RFU versus time for each concentration. The peak RFU can then be used to generate a dose-response curve.

Expected OutcomeInterpretationNext Steps
Dose-dependent increase in RFU 1-CPP is an agonist at the D4 receptor.Calculate EC₅₀. Confirm with an antagonist inhibition assay.
No change in RFU 1-CPP is not an agonist at this receptor.Test for antagonist activity by pre-incubating with 1-CPP before adding a known agonist.
Inhibition of agonist response 1-CPP is an antagonist at the D4 receptor.Calculate IC₅₀.

Section 4: Functional Assays: Monoamine Transporter Activity

Rationale: The piperazine scaffold is a common feature in drugs that target monoamine transporters.[3][8] It is plausible that 1-CPP could interact with the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). A transporter uptake assay can determine if 1-CPP acts as an inhibitor of substrate transport.

Workflow: Transporter Uptake Inhibition Assay

Transporter_Workflow cluster_outside cluster_membrane Plasma Membrane cluster_inside Substrate Fluorescent Substrate SERT SERT Substrate->SERT Transport CPP 1-CPP (Test Inhibitor) CPP->SERT Binds/ Inhibits Signal Fluorescence Signal SERT->Signal Accumulation Leads to Signal

Caption: Principle of a competitive transporter uptake inhibition assay.

Protocol 4.1: Fluorescent Substrate Uptake Assay for SERT

This protocol uses a fluorescent substrate that is actively transported into the cell by SERT. An inhibitor will compete with the substrate, leading to a decrease in intracellular fluorescence. This avoids the complexities of radiolabeled assays.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the human serotonin transporter (hSERT).

    • Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Assay Procedure:

    • Wash the cell monolayer twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of 1-CPP or a known SERT inhibitor (e.g., fluoxetine) as a positive control.

    • Add a fluorescent SERT substrate (e.g., ASP+) at a concentration near its Km value.

    • Incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C, protected from light. The uptake should be in the linear range.

    • Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Measurement:

    • Add 100 µL of KRH buffer to each well.

    • Measure the intracellular fluorescence using a bottom-reading microplate reader with appropriate excitation/emission filters for the chosen substrate.

Data Presentation and Interpretation

Data is expressed as a percentage of the maximal uptake (vehicle control). A dose-response curve is generated to determine the IC₅₀ value.

Expected OutcomeInterpretation
Dose-dependent decrease in fluorescence 1-CPP is an inhibitor of SERT-mediated uptake.
No change in fluorescence 1-CPP does not inhibit SERT at the tested concentrations.
Increase in fluorescence This is an unexpected result that could suggest 1-CPP is a SERT substrate causing reverse transport of an endogenous quencher, though this is less likely and would require further investigation with a release assay.

Section 5: Summary and Integrated Analysis

A comprehensive understanding of 1-CPP's in vitro pharmacology is achieved by integrating the data from all assays.

AssayPrimary QuestionKey ParameterExample Interpretation
Viability/Cytotoxicity What is the safe concentration range?IC₅₀ / CC₅₀If CC₅₀ = 50 µM, functional assays should use [1-CPP] ≤ 5 µM.
Calcium Flux Is it a D4 receptor agonist/antagonist?EC₅₀ / IC₅₀An EC₅₀ of 500 nM indicates potent agonist activity.
Transporter Uptake Does it inhibit SERT?IC₅₀An IC₅₀ of 2 µM indicates moderate inhibition of serotonin uptake.

By following this tiered approach—first establishing safety, then probing specific, hypothesis-driven mechanisms—researchers can efficiently and accurately build a detailed pharmacological profile for 1-(2-Cyanophenyl)piperazine. This structured methodology ensures that each experimental choice is logical and that the resulting data is robust and interpretable.

Section 6: References

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. PMC - NIH. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Overview of Monoamine Transporters. PMC - PubMed Central. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Effect of a novel piperazine compound on cancer cells. SpringerLink. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. NIH. [Link]

  • Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Transporters, Receptors & Enzymes in Drug Action | Ch 2 – Stahl's Essential Psychopharmacology (5th). YouTube. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

Sources

MTT assay protocol for 1-(2-Cyanophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized MTT Viability Assay for 1-(2-Cyanophenyl)piperazine Derivatives

Scope & Scientific Context

This protocol details the standardized methodology for assessing the cytotoxicity of 1-(2-Cyanophenyl)piperazine (CPP) and its structural derivatives using the MTT assay.

CPP derivatives are privileged pharmacophores in medicinal chemistry, widely utilized as serotonin (5-HT) receptor ligands (e.g., 5-HT1A antagonists) and increasingly investigated for anti-proliferative activity in oncology (e.g., melanoma and breast cancer models).

Critical Pharmacochemical Considerations:

  • Basicity: The piperazine ring contains secondary/tertiary amines (pKa ~9.8), acting as a weak base. This can alter the pH of the microenvironment in high-concentration wells, potentially affecting cellular metabolism independent of toxicity.

  • Solubility: While the piperazine core is polar, the 2-cyanophenyl group and subsequent derivatizations often render these compounds lipophilic. Improper solubilization leads to micro-precipitation, which scatters light and artificially inflates absorbance readings at 570 nm.

  • Reductive Potential: Unlike thiol-containing compounds, piperazines rarely reduce MTT directly. However, their metabolic impact on mitochondrial dehydrogenase activity (the enzyme responsible for MTT reduction) can be receptor-mediated, requiring careful interpretation of "viability" versus "metabolic quiescence."

Pre-Experimental Validation (Self-Validating System)

Before cell seeding, you must perform a Cell-Free Interference Check . This step validates that your specific derivative does not chemically reduce MTT or precipitate in the culture media.

Protocol:

  • Prepare the highest test concentration of the CPP derivative in complete culture media (e.g., 100 µM).

  • Add 100 µL to 3 wells of a 96-well plate (No cells).

  • Add MTT reagent as per standard protocol.

  • Incubate for 3 hours.

  • Pass Criteria: The solution must remain yellow. Any formation of purple formazan or turbidity indicates chemical interference/precipitation.

Materials & Reagents

  • Test Compounds: 1-(2-Cyanophenyl)piperazine derivatives (Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, Hybridoma grade (Sigma-Aldrich).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize (0.22 µm) and store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO (Preferred for CPP derivatives due to high solubility of the formazan-CPP complex).

  • Optical Reader: Microplate reader capable of absorbance at 570 nm (test) and 650 nm (reference).

Step-by-Step Experimental Protocol

Phase 1: Stock Solution Preparation
  • Dissolution: Dissolve the solid CPP derivative in 100% DMSO to a master stock concentration of 10 mM - 50 mM .

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis of the cyano group over long-term storage.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding
  • Density Optimization: Seed cells (e.g., HEK293 for receptor studies, MCF-7 for cytotoxicity) at 5,000–10,000 cells/well in 100 µL media.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not use these wells for data; evaporation rates here differ, skewing results.

  • Adherence: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

Phase 3: Compound Treatment[1]
  • Serial Dilution: Prepare 2X concentrations of the test compounds in complete media.

    • Example: For a final 100 µM test, prepare 200 µM in media.

    • DMSO Control: Ensure the final DMSO concentration is consistent across all wells (max 0.5%).

  • Application: Remove old media (optional, but recommended for CPPs to remove metabolic waste) and add 100 µL of fresh treatment media.

  • Incubation: Standard duration is 48 to 72 hours . CPP derivatives often show time-dependent toxicity; 24 hours may be insufficient for apoptosis induction.

Phase 4: MTT Assay & Readout
  • Pulse: Add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

  • Incubation: Return to incubator for 3–4 hours .

    • Visual Check: Look for intracellular purple puncta (formazan crystals).

  • Solubilization:

    • Carefully aspirate the media without disturbing the cell monolayer/crystals.

    • Add 100 µL of 100% DMSO .

    • Agitate plate on an orbital shaker for 10 minutes at room temperature.

  • Measurement:

    • Read Absorbance at 570 nm (Formazan peak).

    • Read Reference at 650 nm (Cell debris/plastic background).

    • Final OD = OD(570) - OD(650).

Data Analysis & Visualization

Calculation:



  • OD_blank: Media + MTT + DMSO (No cells).

  • OD_control: Cells + Vehicle (0.5% DMSO).

Graphviz Workflow Diagram:

MTT_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Culture cluster_2 Phase 3: Assay Execution Stock Master Stock (DMSO) 10-50 mM Check Interference Check (No Cells) Stock->Check Validation Seed Seed Cells (5k-10k/well) Check->Seed Pass Incubate Adherence 24h @ 37°C Seed->Incubate Treat Treatment (Serial Dilutions) Incubate->Treat MTT_Add Add MTT Reagent (3-4h Incubation) Treat->MTT_Add Solubilize Solubilize Formazan (100% DMSO) MTT_Add->Solubilize Read Read OD 570nm Ref 650nm Solubilize->Read

Caption: Operational workflow for MTT assay involving CPP derivatives, emphasizing the critical pre-assay interference check.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Blank) Compound precipitation or serum protein precipitation.Wash cells with PBS before adding DMSO. Ensure Ref wavelength (650nm) is used.
Low Signal (Control) Low metabolic rate or seeding density too low.Increase seeding density. Check pH of media (CPP derivatives can shift pH).
Variance > 10% Pipetting error or "Edge Effect".Use multi-channel pipettes. Discard data from outer wells.
False Toxicity Compound interfering with mitochondrial respiration without killing cell.Verify with a non-metabolic assay (e.g., Trypan Blue or LDH release).

Logic of Mechanism & Interference

The following diagram illustrates the specific interaction points where CPP derivatives might skew data.

Mechanism_Interference cluster_read Readout CPP CPP Derivative Mito Mitochondria (Dehydrogenase) CPP->Mito Modulation (Receptor/Metabolic) MTT MTT (Yellow) CPP->MTT Direct Reduction? (Rare but possible) Formazan Formazan (Purple) CPP->Formazan Precipitation (False Absorbance) Mito->MTT Reduces MTT->Formazan Conversion Signal OD 570nm Formazan->Signal

Caption: Mechanistic pathway showing valid reduction (green) vs. potential chemical interference points (red) by CPP derivatives.

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica, 114(8), 785-796. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Link

  • Supuran, C. T., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1675. Link

Sources

Application Note: Pharmacological Profiling of 1-(2-Cyanophenyl)piperazine in Serotonergic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Cyanophenyl)piperazine (2-CN-PP) represents a critical scaffold in the design of psychotropic agents targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) and dopamine receptor families. Unlike its meta-substituted analog 1-(3-chlorophenyl)piperazine (mCPP)—a non-selective 5-HT agonist—the ortho-cyano substitution pattern confers distinct steric and electronic properties that modulate receptor subtype selectivity, particularly between 5-HT1A, 5-HT2A, and


-adrenergic receptors. This guide details the experimental protocols for solubilization, radioligand binding, and functional profiling of 2-CN-PP, serving as a template for Structure-Activity Relationship (SAR) studies in neuropsychiatric drug development.

Pharmacological Profile & Mechanistic Rationale[1][2][3][4]

The "Ortho-Effect" in Arylpiperazines

Arylpiperazines are "privileged structures" in neuropharmacology. The position of the substituent on the phenyl ring dictates the pharmacological outcome.

  • Meta-substitution (e.g., mCPP): Tends to favor broad 5-HT receptor agonism (5-HT2C, 5-HT1B).

  • Ortho-substitution (e.g., 2-CN-PP, oMPP): Often shifts activity toward 5-HT1A antagonism and increases affinity for

    
    -adrenergic receptors. The 2-cyano group provides a rigid, electron-withdrawing moiety that restricts conformational freedom in the receptor binding pocket, differing significantly from the flexible methoxy group found in reference antagonists like NAN-190.
    
Target Profile & Selectivity

Researchers utilizing 2-CN-PP typically screen against the following panel to establish selectivity windows:

Target ReceptorReference LigandExpected InteractionBiological Relevance
5-HT1A [3H]-8-OH-DPATHigh Affinity (Antagonist/Partial Agonist)Anxiolytic/Antidepressant core
5-HT2A [3H]-KetanserinModerate Affinity (Antagonist)Antipsychotic efficacy

-Adrenergic
[3H]-PrazosinHigh Affinity (Off-target)Hypotensive side effects (Risk)
D2 Dopamine [3H]-RacloprideVariableAntipsychotic efficacy

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for characterizing 2-CN-PP derivatives.

G cluster_0 Off-Target Screening Start Compound: 1-(2-Cyanophenyl)piperazine Solubility Solubility Check (pKa ~8.5) Start->Solubility Binding Radioligand Binding (Ki Determination) Solubility->Binding Acidified Buffer Selectivity Selectivity Ratio (5-HT1A vs Alpha-1) Binding->Selectivity IC50 Data Functional Functional Assay ([35S]GTPγS) Selectivity->Functional If Ki < 100nM Outcome Profile Classification (Silent Antagonist vs Partial Agonist) Functional->Outcome

Caption: Workflow for pharmacological characterization of arylpiperazine scaffolds, prioritizing solubility and selectivity ratios.

Detailed Experimental Protocols

Protocol A: Solubilization & Handling

Context: Arylpiperazines are lipophilic bases. 2-CN-PP free base is poorly soluble in neutral water and requires protonation or organic co-solvents.

  • Stock Preparation (10 mM):

    • Weigh 1.87 mg of 1-(2-Cyanophenyl)piperazine (MW: 187.24 g/mol ).

    • Dissolve in 100 µL DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Alternative: If avoiding DMSO, use 0.1 M HCl (1 equivalent) to convert to the hydrochloride salt in situ, then dilute with water.

  • Working Dilutions:

    • Dilute stock serially in Assay Buffer.

    • Critical Step: Ensure final DMSO concentration in the assay well is <0.1% to prevent solvent interference with membrane integrity.

Protocol B: 5-HT1A Radioligand Binding Assay

Objective: Determine the affinity (


) of 2-CN-PP for the 5-HT1A receptor.

Materials:

  • Tissue: Rat Hippocampal Membranes (rich in 5-HT1A) or CHO cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).

  • Non-specific Binding (NSB) Agent: 10 µM Serotonin (5-HT) or 10 µM Way-100635.

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge (40,000 x g, 15 min). Resuspend pellet to protein conc. of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 25 µL 10 µM Serotonin (NSB).

    • 25 µL 2-CN-PP (Concentration range:

      
       M to 
      
      
      
      M).
    • 25 µL [3H]-8-OH-DPAT (Final conc. 1 nM).

    • 175 µL Membrane Suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: 5-HT1A assays are often run at room temp to prevent ligand degradation).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding of the lipophilic piperazine.

  • Counting: Add scintillant and count in a Beta Counter.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: [35S]GTP S Functional Binding Assay

Objective: Determine if 2-CN-PP acts as an agonist, partial agonist, or antagonist.

Mechanism: Agonist binding promotes GDP-GTP exchange on the G-protein


-subunit. We measure the binding of a non-hydrolyzable GTP analog ([35S]GTP

S).

Procedure:

  • Preparation: Use membranes expressing 5-HT1A (G

    
    -coupled).
    
  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 20 µM GDP, pH 7.4. GDP concentration is critical to reduce basal noise.

  • Incubation:

    • Mix membranes + GDP + [35S]GTP

      
      S (0.1 nM).
      
    • Agonist Mode: Add 2-CN-PP (increasing conc.). Increase in CPM = Agonism.

    • Antagonist Mode: Add 2-CN-PP +

      
       of a reference agonist (e.g., 8-OH-DPAT). Decrease in CPM = Antagonism.
      
  • Duration: Incubate 30 min at 30°C.

  • Readout: Filter and count.

    • Interpretation: If 2-CN-PP shows binding affinity (Protocol B) but no increase in GTP

      
      S binding (Protocol C), it is a Silent Antagonist . If it shows 20-50% of maximal response, it is a Partial Agonist .
      

Safety & Toxicology Notes

  • Cyanide Metabolism: While the cyano group on the phenyl ring is generally stable, metabolic oxidative attack (via CYP450) can theoretically release cyanide anions, though this is rare with stable aryl nitriles compared to aliphatic nitriles.

  • Irritant: Piperazines are known sensitizers. Handle powder in a fume hood to avoid respiratory sensitization.

References

  • Lopez-Rodriguez, M. L., et al. (1997).[1] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[1] Journal of Medicinal Chemistry, 40(11), 1648-1656.[1] Link

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin receptors: clinical and theoretical considerations. Journal of Medicinal Chemistry.[1] (Foundational text on arylpiperazine binding modes).

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[2] Neuropharmacology, 33(3-4), 275-317. (Reference for receptor subtypes).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

Sources

Troubleshooting & Optimization

stability and storage conditions for 1-(2-Cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Resource for the stability, storage, and handling of 1-(2-Cyanophenyl)piperazine (CPP). It synthesizes vendor-specific data with fundamental organic chemistry principles to address common researcher pain points.

Topic: Stability, Storage, and Quality Assurance CAS: 111373-03-6 | Molecular Formula: C₁₁H₁₃N₃ | MW: 187.24 g/mol [1]

Storage & Handling Essentials (FAQs)

Q: I received my shipment at room temperature, but the datasheet says store at -20°C. Is the compound compromised? A: Likely not, but immediate action is required. While 1-(2-Cyanophenyl)piperazine is chemically stable enough for short-term transit at ambient temperatures (up to 7 days), long-term exposure leads to oxidative degradation and carbamate formation.

  • Mechanism: The secondary amine in the piperazine ring is susceptible to oxidation and reaction with atmospheric CO₂.

  • Action: Upon receipt, inspect the physical appearance. If it is a white to off-white solid, immediately transfer it to -20°C . If it appears yellow or brown, perform a purity check (see Section 3).

Q: The compound has clumped together. Is this a sign of degradation? A: It is a sign of moisture absorption (hygroscopicity), which precedes degradation. Piperazine derivatives are hygroscopic.[2] Absorbed water catalyzes hydrolysis and oxidation.

  • Troubleshooting: If the clumps break apart easily and the color is unchanged, dry the compound in a vacuum desiccator over P₂O₅ for 24 hours before weighing. If the material is sticky or discolored, it has likely hydrolyzed or oxidized; repurify or discard.

Q: What are the optimal storage conditions to maximize shelf life? A: Follow the "3-Point Defense" strategy:

  • Thermal: Store at -20°C (Standard Freezer).

  • Atmospheric: Store under an inert atmosphere (Argon or Nitrogen). The secondary amine reacts with CO₂ in the air to form carbamate salts.

  • Photic: Store in amber vials. The cyanophenyl moiety renders the molecule UV-active and potentially photosensitive over long periods.

Summary of Physicochemical Properties & Storage

PropertyValueStorage Implication
Melting Point 113–115 °CStable solid at RT; avoid heat sources.
Boiling Point 314–315 °CLow volatility; sublimation is not a risk.
Hygroscopicity ModerateCritical: Store in tightly sealed, desiccated containers.
pKa (Predicted) ~8.77 (Piperazine N)Basic; incompatible with acid vapors in storage.
Appearance White/Off-white solidYellowing indicates oxidation.

Stability & Degradation (Troubleshooting)

Q: My sample turned yellow. What happened? A: The "Yellowing Effect" is the hallmark of N-oxidation . The secondary amine nitrogen (N4 position) is the most reactive site. Exposure to air and light creates N-oxides and radical intermediates, which conjugate to form colored impurities (often nitro/nitroso derivatives or ring-opened byproducts).

Q: Can I use a sample that has been stored at 4°C for 6 months? A: Proceed with caution. While 4°C slows thermal degradation, it does not prevent oxidative degradation if the seal was imperfect.

  • Protocol: Dissolve a small amount in methanol. If the solution is clear and colorless, it is likely usable. If the solution is cloudy (insoluble carbamates) or yellow, purity is <95%.

Visualizing the Degradation Logic

The following decision tree helps you assess the viability of your material based on storage history and physical appearance.

MaterialAssessment Start Evaluate 1-(2-Cyanophenyl)piperazine Visual Visual Inspection Start->Visual Color Color? Visual->Color White White / Off-White Color->White Pass Yellow Yellow / Brown Color->Yellow Fail Texture Texture? White->Texture Action_Purify Recrystallize / Discard Yellow->Action_Purify Oxidation Powder Free-flowing Powder Texture->Powder Pass Clumped Clumped / Sticky Texture->Clumped Moisture Solubility Solubility Check (MeOH) Powder->Solubility Action_Dry Vacuum Dry & Retest Clumped->Action_Dry Clear Clear Solution Solubility->Clear Pass Cloudy Cloudy/Precipitate Solubility->Cloudy Carbamates Action_Use Safe to Use Clear->Action_Use Cloudy->Action_Purify Action_Dry->Solubility

Caption: Decision matrix for evaluating stored 1-(2-Cyanophenyl)piperazine batches prior to experimental use.

Analytical Verification (Protocols)

When "off-white" turns to "beige," you need quantitative data. The following HPLC method is optimized for phenylpiperazines, ensuring separation of the parent compound from polar N-oxide degradation products.

Recommended HPLC Protocol (Purity Check)

Principle: Reversed-phase chromatography using an acidic mobile phase to protonate the piperazine nitrogen, improving peak shape and preventing tailing common with basic amines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The cyanophenyl ring provides a strong chromophore).

  • Temperature: 30°C.

Gradient Profile:

Time (min)% Mobile Phase BDescription
0.010%Equilibration
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration
15.010%End

Interpretation:

  • Retention Time (RT): The parent CPP will elute later (approx. 6-8 min) due to the hydrophobic phenyl ring.

  • Impurity Profile:

    • Early Eluters (RT < 3 min): Hydrophilic degradants (N-oxides, ring-opened amines).

    • Late Eluters: Dimers or coupled byproducts.

  • Acceptance Criteria: Purity > 98% by area integration.

Emergency & Safety (Troubleshooting)

Q: I spilled a solution of CPP on my bench. How do I clean it? A: Treat as a corrosive base. 1-(2-Cyanophenyl)piperazine causes severe skin burns and eye damage (Skin Corr. 1B).

  • Protocol:

    • Wear nitrile gloves and safety goggles.

    • Absorb the liquid with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with oxidizers).

    • Neutralize the surface with a dilute acid (e.g., 1M HCl) followed by water.

    • Dispose of waste as hazardous chemical waste.

Q: Is the compound compatible with strong acids? A: Yes, but it will form salts. Reaction with strong acids (HCl, H₂SO₄) will protonate the piperazine nitrogen, forming a stable salt (e.g., hydrochloride). This is actually a preferred method for stabilizing the compound if you intend to store it for years.

  • Storage Tip: If you have the free base and need long-term stability, converting it to the hydrochloride salt often increases stability against oxidation and sublimation.

References

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

Sources

optimization of reaction conditions for 1-(2-Cyanophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-CPP-2024-OPT Subject: Optimization of Reaction Conditions & Impurity Control for 1-(2-Cyanophenyl)piperazine Status: Resolved / Published Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This technical guide addresses common bottlenecks in the synthesis of 1-(2-Cyanophenyl)piperazine (CPP) . This molecule is a critical pharmacophore found in serotonin antagonists and antipsychotics (e.g., arylpiperazine class).[1]

The primary challenge in this synthesis is the Nucleophilic Aromatic Substitution (SNAr) competition between the desired mono-substituted product and the undesired bis-substituted impurity (1,4-bis(2-cyanophenyl)piperazine).[1] This guide provides optimized protocols to maximize selectivity, minimize dimerization, and streamline the removal of excess piperazine during workup.

Part 1: Reaction Optimization (The "Bis" Problem)

The Core Challenge: Selectivity

In the reaction between 2-halobenzonitrile and piperazine, the product (CPP) contains a secondary amine that remains nucleophilic.[1] If the stoichiometry is not controlled, the product attacks another molecule of the starting material, forming the "dimer" or bis-impurity.[1]

Protocol A: Standard SNAr Optimization

Substrate: 2-Chlorobenzonitrile (Standard) or 2-Fluorobenzonitrile (High Reactivity).[1]

ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 1:1 (Aryl halide : Piperazine)1:3 to 1:5 High excess of piperazine statistically favors mono-substitution.[1]
Solvent Ethanol / TolueneDMSO, DMF, or NMP Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating SNAr.[1]
Base K2CO3Excess Piperazine Piperazine can act as both nucleophile and base.[1] External inorganic bases can lead to stirring issues and salt entrapment.[1]
Temperature Reflux (variable)100–120°C Sufficient energy to overcome the activation barrier for the deactivated 2-chloro leaving group.[1]
Technical Insight: The "Melt" Condition

For scalable chemistry, solvent-free (melt) conditions are highly effective.[1] Piperazine melts at ~106°C.[1]

  • Procedure: Mix 2-chlorobenzonitrile (1 eq) and Piperazine (4-5 eq). Heat to 110°C. The excess piperazine acts as the solvent.[1]

  • Advantage: drastically higher concentration increases reaction rate; absence of solvent simplifies volume throughput.[1]

Part 2: Visualizing the Reaction Pathway[1]

The following diagram illustrates the kinetic competition between the desired pathway and the impurity formation, highlighting the critical control points (CCPs).

ReactionPathway cluster_controls Critical Control Points Start 2-Chlorobenzonitrile + Piperazine Intermediate Meisenheimer Complex Start->Intermediate Heat (100°C) Polar Aprotic Solvent Product 1-(2-Cyanophenyl)piperazine (Mono-product) Intermediate->Product - HCl Impurity Bis-Aryl Impurity (Dimer) Product->Impurity Low Piperazine Eq. Overheating Control1 Use 3-5 eq. Piperazine Control1->Product Control2 Monitor via HPLC Stop at >98% Conv.

Figure 1: Reaction pathway showing the kinetic competition.[1] The red dashed line represents the formation of the bis-impurity, which is suppressed by using excess piperazine.[1]

Part 3: Work-up & Purification (The "Sticky" Phase)[1]

Users frequently report difficulty removing the 3-4 equivalents of excess piperazine.[1] Piperazine is solid, hygroscopic, and can sublime, making standard evaporation messy.[1]

Troubleshooting Guide: Removal of Excess Piperazine[1]
Method 1: The Aqueous Partition (Recommended)

Since 1-(2-Cyanophenyl)piperazine is lipophilic (logP ~1.[1]8) and unsubstituted piperazine is highly hydrophilic (logP -1.5), water washing is the most efficient purification method.[1]

  • Dilution: Dilute the reaction mixture (DMSO/Melt) with Ethyl Acetate (EtOAc) or Toluene.

  • Wash: Wash the organic layer vigorously with Water (3x) .[1]

    • Note: Piperazine partitions into the water.[1] The product stays in EtOAc.

  • Brine: Perform a final wash with saturated brine to break any emulsions.[1]

  • Drying: Dry over Na2SO4 and concentrate.

Method 2: The Acid Scavenge (For High Purity)

If trace piperazine remains (<5%), convert it to the insoluble dihydrochloride salt.[1]

  • Dissolve crude oil in Ethanol.[1]

  • Add exactly 1 equivalent of acetic acid or dilute HCl (carefully controlled).

  • Filtration: Unsubstituted piperazine forms a salt more readily and may precipitate; however, this method is risky as the product can also protonate.[1] Method 1 is preferred for bulk removal. [1]

Part 4: Troubleshooting FAQs

Q1: My reaction mixture turned black/tarry. What happened?

  • Diagnosis: Thermal decomposition or oxidation.[1]

  • Root Cause: Reaction temperature >140°C or presence of oxygen at high temps.[1]

  • Fix: Keep temperature <120°C. Degas solvents with N2 before heating. Use an oil bath with precise thermal control, not a heating mantle.[1]

Q2: I see a solid precipitate forming during the reaction.

  • Diagnosis: Formation of Piperazine Hydrochloride (byproduct).[1]

  • Analysis: This is normal and indicates the reaction is proceeding (HCl is generated and scavenged by the excess base/piperazine).[1]

  • Action: Ensure efficient stirring. Do not filter until the reaction is complete.[1]

Q3: The yield is low (<50%), and I have a large amount of insoluble solid.

  • Diagnosis: Bis-substitution (Dimer formation).[1]

  • Root Cause: Piperazine equivalents were too low (likely 1:1 or 1.2:1).[1]

  • Fix: Increase Piperazine loading to 4.0 equivalents . The cost of piperazine is negligible compared to the loss of the valuable nitrile substrate.[1]

Q4: Can I use 2-Fluorobenzonitrile instead of 2-Chlorobenzonitrile?

  • Answer: Yes.

  • Impact: The reaction will be significantly faster (F is a better leaving group for SNAr due to the high electronegativity stabilizing the transition state).[1]

  • Adjustment: You can lower the temperature to 80°C, reducing the risk of nitrile hydrolysis.[1]

Part 5: Diagnostic Decision Tree

Use this workflow to determine the correct corrective action for your specific experimental outcome.

TroubleshootingTree Start Analyze Crude Reaction (HPLC/TLC) Decision1 Is Conversion < 90%? Start->Decision1 Action1 Increase Temp (+10°C) OR Switch to DMSO Decision1->Action1 Yes Decision2 Is Impurity > 5%? Decision1->Decision2 No Action2 Increase Piperazine eq. (Target 4-5 eq.) Decision2->Action2 Yes (Bis-aryl) Success Proceed to Aqueous Work-up Decision2->Success No

Figure 2: Diagnostic logic for reaction monitoring. Yellow diamonds represent decision points based on analytical data.[1]

References

  • ChemicalBook. (n.d.).[1] 1-(2-Cyanophenyl)piperazine Properties and Synthesis. Retrieved from [1]

    • Context: Provides physical properties and general reaction schemes for nitrile-substituted piperazines.
  • National Institutes of Health (NIH). (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.[1] Retrieved from [1]

    • Context: Discusses the "protonated piperazine" method to avoid protecting groups and minimize bis-impurities.
  • Google Patents. (2012).[1] Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.[1][2] Retrieved from

    • Context: Describes the industrial SNAr conditions (melt/high concentration)
  • Organic Chemistry Portal. (2016). Synthesis of piperazines. Retrieved from

    • Context: Reviews palladium-catalyzed routes (Buchwald-Hartwig)

Sources

Technical Support Center: Strategies for Avoiding Disubstitution in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of controlling selectivity in piperazine reactions. Due to its symmetrical structure with two secondary amines of similar nucleophilicity, piperazine readily undergoes disubstitution, leading to undesired byproducts, reduced yields, and complex purification challenges.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve selective mono-substitution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab and offers targeted solutions based on established chemical principles.

Problem 1: Significant formation of the 1,4-disubstituted piperazine byproduct.

This is the most frequent issue in piperazine alkylation. Even with seemingly correct stoichiometry, the mono-substituted product can be sufficiently nucleophilic to react further.

Root Cause Analysis & Corrective Actions:

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction equilibrium may favor the thermodynamically more stable disubstituted product.

    • Solution: Lower the reaction temperature. This can decrease the rate of the second substitution more significantly than the first, thus improving selectivity for the mono-substituted product.[3]

  • Concentration of Alkylating Agent: A high local concentration of the electrophile increases the probability of a second reaction with the mono-substituted piperazine.

    • Solution: Employ slow, dropwise addition of the alkylating agent to the reaction mixture.[4] This maintains a low concentration of the electrophile, favoring reaction with the more abundant unsubstituted piperazine.[3]

  • Base Strength: A strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and promoting a second alkylation.

    • Solution: Switch to a milder base. For instance, if using a strong base like sodium hydride, consider potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

Problem 2: My mono-substituted product is difficult to separate from unreacted piperazine and the disubstituted byproduct.

The similar polarity profiles of these three species can make chromatographic purification challenging and inefficient.

Root Cause Analysis & Corrective Actions:

  • Inefficient Reaction Conditions: The reaction may not have gone to completion, or the conditions favored a mixture of products.

    • Solution 1: Protecting Group Strategy: The most robust solution is to employ a protecting group strategy.[1][5] By temporarily blocking one nitrogen atom, you direct the reaction to the unprotected site, virtually eliminating the formation of the disubstituted product.[6][7] The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[2][6][8]

    • Solution 2: Stoichiometric Control: Use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents).[1][3] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule. While effective, this approach can be atom-uneconomical and may still require careful purification to remove the excess piperazine.[9]

Problem 3: Low yield despite trying various stoichiometric ratios and temperatures.

If optimizing basic reaction parameters fails, alternative synthetic strategies should be considered.

Root Cause Analysis & Corrective Actions:

  • Unfavorable Reaction Pathway: Direct alkylation with certain electrophiles, particularly unstable ones, can be inherently low-yielding.

    • Solution: Reductive Amination: This powerful alternative involves reacting a mono-protected piperazine (like N-Boc-piperazine) with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4][7] This method offers excellent selectivity for mono-alkylation and crucially prevents the formation of quaternary ammonium salts, a potential side reaction in direct alkylations.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-substitution of piperazine?

The use of a protecting group, such as tert-butoxycarbonyl (Boc), is the most dependable strategy.[4][10] By protecting one of the piperazine nitrogens, you ensure that alkylation can only occur at the other nitrogen.[6] The protecting group can then be cleanly removed in a subsequent step.[2]

Q2: When should I consider using a large excess of piperazine versus a protecting group strategy?

Using a large excess of piperazine is a simpler, one-step approach that can be effective if the starting materials are inexpensive and the excess piperazine can be easily removed.[1][3] However, for valuable or complex alkylating agents, or when high purity is critical, the protecting group strategy is superior as it offers much greater control and cleaner reaction profiles.[5][7]

Q3: Are there alternatives to the Boc protecting group?

Yes, other protecting groups can be used. The trifluoroacetyl group is one such alternative. It is stable under various conditions and can be removed under mild basic conditions.[11][12] For more complex syntheses requiring sequential functionalization of both nitrogen atoms, an orthogonal protecting group strategy is employed.[2] This involves using two different protecting groups (e.g., Boc and Cbz) that can be removed selectively under different conditions.[2][13]

Q4: Can reaction conditions be optimized to favor mono-substitution without protecting groups?

Yes, to an extent. Besides using a large excess of piperazine, you can:

  • Lower the reaction temperature. [3]

  • Add the alkylating agent slowly. [3][4]

  • Use a weaker base. [3]

  • Utilize a mono-protonated piperazine salt. The protonation of one nitrogen atom deactivates it, directing substitution to the other.[5][9][14] This can be a cost-effective, one-pot method.[15]

Q5: How can flow chemistry help in controlling piperazine substitution?

Continuous flow reactors provide excellent control over stoichiometry, reaction time, and temperature gradients.[2][10] By precisely mixing streams of piperazine and the alkylating agent in a 1:1 ratio, flow chemistry can significantly enhance selectivity for mono-substitution and minimize the formation of disubstituted products.[7][16]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective strategies discussed.

Protocol 1: Selective Mono-Boc Protection of Piperazine

This protocol is foundational for many selective mono-alkylation strategies.

Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM.

  • Slowly add the Boc₂O solution to the piperazine solution at room temperature over a period of 2-3 hours with vigorous stirring.[7]

  • Allow the reaction mixture to stir for an additional 20-22 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue. The product, 1-Boc-piperazine, is insoluble in water and can be collected by filtration.[7] The unreacted piperazine and any disubstituted byproduct will remain in the aqueous phase.

  • Wash the solid product with cold water and dry under vacuum.

Protocol 2: N-Alkylation of 1-Boc-Piperazine via Reductive Amination

This is a highly selective method for introducing an alkyl group.

Objective: To synthesize an N-alkyl-N'-Boc-piperazine.

Materials:

  • 1-Boc-piperazine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkyl-N'-Boc-piperazine.[6]

Protocol 3: Boc Deprotection to Yield the Mono-substituted Piperazine

The final step to reveal the desired product.

Objective: To remove the Boc protecting group.

Materials:

  • N-alkyl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final mono-alkylated piperazine.[2]

Data Summary & Visualization

Table 1: Comparison of Strategies to Achieve Mono-substitution
StrategyKey AdvantagesKey DisadvantagesTypical Selectivity
Protecting Group (Boc) High to excellent selectivity; clean reactions; applicable to a wide range of substrates.[1][6]Requires additional protection and deprotection steps.[5][9]>95% Mono-substituted
Excess Piperazine Simple, one-step procedure; avoids protecting groups.[3]Atom-inefficient; requires removal of large excess of starting material.[9]Moderate to Good
Reductive Amination High selectivity; avoids quaternary salt formation; mild conditions.[1][4][7]Requires a protected piperazine; two-step, one-pot process.Excellent
Mono-protonation One-pot, simple procedure; cost-effective.[5][14][15]Selectivity can be substrate-dependent.Good to Excellent
Flow Chemistry Excellent control over reaction parameters; high selectivity and reproducibility.[2][16]Requires specialized equipment.Excellent
Diagrams

G cluster_0 Decision Workflow for Piperazine Mono-Alkylation cluster_1 Protecting Group Workflow cluster_2 Alternative Strategies start Goal: Synthesize Mono-substituted Piperazine q1 Is high purity critical and are starting materials valuable? start->q1 pg_route Use Protecting Group Strategy (e.g., Boc) q1->pg_route Yes no_pg_route Explore Non-Protecting Group Methods q1->no_pg_route No step1 1. Mono-Boc Protection pg_route->step1 excess Use Large Excess of Piperazine no_pg_route->excess conditions Optimize Conditions: - Lower Temp - Slow Addition - Weaker Base no_pg_route->conditions step2 2. Alkylation or Reductive Amination step1->step2 step3 3. Deprotection (TFA/DCM) step2->step3 alt_q1 Is disubstitution still an issue? reductive_amination Consider Reductive Amination alt_q1->reductive_amination Yes excess->alt_q1 conditions->alt_q1

Caption: Decision workflow for selecting a mono-alkylation strategy.

G cluster_0 Protecting Group Strategy for Mono-Alkylation piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine + Boc₂O alkylated_boc N-Alkyl-N'-Boc-Piperazine boc_piperazine->alkylated_boc + R-X (Alkylation) or + R-CHO, NaBH(OAc)₃ (Reductive Amination) final_product Mono-alkylated Piperazine alkylated_boc->final_product + TFA (Deprotection)

Caption: General scheme for the protecting group strategy.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • Overview of principal methods for N‐monosubstitution of piperazine: (a)... ResearchGate.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem.
  • Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
  • Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. PMC.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Request PDF. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Protheragen.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. ResearchGate.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters.
  • Selective Mono-Boc-Protection of Bispidine. Sciforum.
  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate.
  • Trifluoroacetyl Piperazine 2,2,2-Trifluoroacetate. Pharmaffiliates.
  • Trifluoroacetamides. Organic Chemistry Portal.
  • Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton.
  • Protecting Agents. TCI Chemicals.
  • The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal.

Sources

Technical Support Center: Scaling Up 1-(2-Cyanophenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-cyanophenyl)piperazine. As a crucial intermediate in the development of various pharmaceuticals, understanding the challenges associated with its scale-up is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its production, ensuring both efficiency and safety.

Introduction to the Synthesis of 1-(2-Cyanophenyl)piperazine

The synthesis of 1-(2-cyanophenyl)piperazine typically proceeds via two primary routes: Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination. Both methods involve the coupling of a piperazine moiety with a 2-halobenzonitrile (most commonly 2-fluorobenzonitrile or 2-chlorobenzonitrile). While both routes are effective at the lab scale, they present unique challenges when transitioning to pilot and manufacturing scales.

This technical support center will address specific issues that may arise during these processes, providing a framework for logical troubleshooting and process optimization.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr route is often the first choice for the synthesis of 1-(2-cyanophenyl)piperazine due to its cost-effectiveness, as it does not require a metal catalyst. The reaction typically involves heating a 2-halobenzonitrile with an excess of piperazine, which acts as both the nucleophile and the acid scavenger.

General Experimental Protocol (SNAr)
  • To a suitable reactor, charge piperazine and a high-boiling point solvent (e.g., DMSO, NMP, or sulfolane).

  • Heat the mixture to the desired reaction temperature (typically 120-180 °C).

  • Slowly add 2-fluorobenzonitrile or 2-chlorobenzonitrile to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture and proceed with work-up and purification.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Piperazine and Solvent heat Heat to Reaction Temperature start->heat add Add 2-Halobenzonitrile heat->add monitor Monitor Reaction (HPLC/GC) add->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Aqueous Quench cool->quench extract Solvent Extraction quench->extract purify Purification (e.g., Crystallization) extract->purify end Isolated Product purify->end

Caption: A typical workflow for the SNAr synthesis of 1-(2-cyanophenyl)piperazine.

Troubleshooting Guide: SNAr Route
Question Answer and Troubleshooting Steps
My reaction is sluggish or incomplete, even after prolonged heating. What could be the issue? Possible Causes: 1. Insufficient Temperature: The activation energy for SNAr can be high, especially with less reactive chloro-aromatics.[1][2] 2. Water Content: Excess water in the reaction mixture can hinder the reaction. 3. Base Equivalents: If not using a large excess of piperazine, an additional base may be needed to effectively scavenge the generated HX. Troubleshooting Steps:Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation. • Ensure Anhydrous Conditions: Use anhydrous piperazine and a dry solvent. Consider drying the solvent over molecular sieves prior to use. • Add a Stronger Base: The addition of a non-nucleophilic base like K₂CO₃ or DBU can be beneficial, especially if a smaller excess of piperazine is used.
I am observing a significant amount of a di-substituted byproduct, 1,4-bis(2-cyanophenyl)piperazine. How can I minimize this? Cause: This is a common side reaction where the product, 1-(2-cyanophenyl)piperazine, acts as a nucleophile and reacts with another molecule of the 2-halobenzonitrile.[3] Mitigation Strategies:Increase Piperazine Excess: Use a larger excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the 2-halobenzonitrile with piperazine over the mono-substituted product.[3] • Slow Addition of Aryl Halide: Add the 2-halobenzonitrile slowly to the hot solution of piperazine. This maintains a high concentration of piperazine relative to the aryl halide, minimizing the formation of the di-substituted product. • Lower Reaction Temperature: If the reaction rate is sufficiently high, lowering the temperature may reduce the rate of the second substitution more than the first.
My final product is contaminated with a byproduct that has a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this? Cause: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under prolonged exposure to harsh basic or acidic conditions, especially at high temperatures in the presence of water.[4][5][6][7][8] Prevention:Minimize Water: Ensure all reagents and solvents are as dry as possible. • Control Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. • Neutral Work-up: During work-up, avoid strongly acidic or basic aqueous solutions if possible. If an acid or base wash is necessary, perform it at a low temperature and minimize contact time.
I am having difficulty removing unreacted piperazine from my final product. What purification strategies are effective? Challenge: Piperazine is a basic and water-soluble solid, which can make its removal from the also basic product challenging. Purification Strategies:Acidic Wash: A carefully controlled wash with a dilute acid (e.g., dilute HCl or citric acid) can protonate the more basic piperazine, making it more water-soluble and allowing it to be extracted into the aqueous phase. Be mindful of the potential for product loss if it also partitions into the acidic aqueous layer. • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective. Piperazine and its salts may have different solubility profiles. • Vacuum Distillation/Sublimation: If the product is thermally stable, unreacted piperazine can sometimes be removed under high vacuum at elevated temperatures.

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful alternative, especially when milder reaction conditions are required. This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and can often be run at lower temperatures than the SNAr reaction.

General Experimental Protocol (Buchwald-Hartwig)
  • To a dry, inerted reactor, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Add the solvent (e.g., toluene, dioxane) and piperazine.

  • Add the 2-halobenzonitrile (bromo or chloro derivatives are common).

  • Heat the mixture to the reaction temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by HPLC or GC.

  • Upon completion, cool the reaction, filter off the catalyst and salts, and proceed with work-up and purification.

BHW_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Pd Precursor, Ligand, and Base add_reagents Add Solvent, Piperazine, and 2-Halobenzonitrile start->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Reaction (HPLC/GC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Catalyst and Salts cool->filter workup Aqueous Work-up filter->workup purify Purification (e.g., Chromatography, Crystallization) workup->purify end Isolated Product purify->end

Caption: A general workflow for the Buchwald-Hartwig synthesis of 1-(2-cyanophenyl)piperazine.

Troubleshooting Guide: Buchwald-Hartwig Route
Question Answer and Troubleshooting Steps
The reaction is not proceeding to completion, and I suspect catalyst deactivation. What are the common causes? Possible Causes: 1. Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation. 2. Water: Water can interfere with the catalytic cycle, particularly when using strong bases like NaOt-Bu. 3. Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain functional groups. Troubleshooting Steps:Improve Inerting: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) and that all reagents and solvents are de-gassed. Maintain a positive pressure of inert gas throughout the reaction. • Use Anhydrous Reagents: Use anhydrous solvents and reagents. • Screen Ligands: If ligand degradation is suspected, screen alternative, more robust ligands (e.g., bulky biaryl phosphine ligands).
I am observing hydrodehalogenation of my starting material (the halogen is replaced by hydrogen). How can I prevent this? Cause: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings and can be promoted by certain ligands and reaction conditions. Mitigation Strategies:Ligand Choice: The choice of ligand can significantly influence the extent of this side reaction. Experiment with different ligands to find one that favors the desired amination. • Base Selection: A weaker base may sometimes reduce the rate of hydrodehalogenation. • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help to minimize this byproduct.
How do I effectively remove the palladium catalyst from my final product to meet regulatory requirements (e.g., for APIs)? Challenge: Residual palladium levels in pharmaceutically active ingredients are strictly regulated. Removal Strategies:Filtration: After the reaction, cooling and filtering through a pad of celite can remove a significant portion of the precipitated catalyst. • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium. • Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium, which can be very effective for removing trace amounts. • Crystallization: A well-developed crystallization process can be highly effective at rejecting metal impurities.
Is there a risk of the nitrile group reacting under Buchwald-Hartwig conditions? Consideration: While the nitrile group is generally stable under these conditions, it is important to be aware of potential side reactions, especially during process development and scale-up. Under certain conditions with specific catalyst systems, oxidative addition into the C-CN bond, although rare, could be a possibility. More likely is hydrolysis if water is present with a strong base, as mentioned for the SNAr route.[4][5][6][7][8] Recommendation: Monitor for any unexpected byproducts by LC-MS during reaction development.

Section 3: General Scale-Up and Safety FAQs

Question Answer and Considerations
What are the primary thermal safety concerns when scaling up the synthesis of 1-(2-cyanophenyl)piperazine? Key Concerns:Exothermic Reactions: Both the SNAr and Buchwald-Hartwig reactions are exothermic. On a large scale, the heat generated can accumulate, potentially leading to a thermal runaway.[9][10][11][12][13] • Gas Evolution: The reaction of piperazine with the 2-halobenzonitrile generates a hydrohalide salt. If a base like potassium carbonate is used, CO₂ can be evolved. Recommendations:Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution under process conditions. This data is crucial for safe scale-up. • Controlled Addition: Implement a controlled addition of the limiting reagent (usually the 2-halobenzonitrile) to manage the rate of the exotherm. • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load.
How should I choose a solvent for the scaled-up process? Selection Criteria:Boiling Point: The solvent should have a boiling point high enough for the reaction to proceed at a reasonable rate but not so high that it makes removal difficult. • Solubility: The starting materials, intermediates, and reagents should be sufficiently soluble at the reaction temperature. The product should ideally crystallize upon cooling to facilitate isolation. • Safety and Environmental Profile: Consider the flash point, toxicity, and environmental impact of the solvent. • Work-up Compatibility: The solvent should be compatible with the work-up procedure (e.g., phase separation with water).
What are the critical process parameters I should monitor during the reaction? Key Parameters:Temperature: Crucial for controlling reaction rate and byproduct formation. • Reaction Conversion: Monitor the disappearance of the limiting starting material by HPLC or GC to determine the reaction endpoint. • Impurity Profile: Track the formation of key impurities (e.g., the di-substituted byproduct) to ensure they remain within acceptable limits. Analytical Methods:HPLC: A robust HPLC method is essential for monitoring the reaction progress and for final product purity analysis. Derivatization may be necessary for detecting low levels of piperazine.[14][15][16][17][18][19] • GC: Gas chromatography can also be used, particularly for monitoring volatile starting materials.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Process for the preparation of piperazine. (n.d.). Google Patents.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved January 31, 2026, from [Link]

  • Manufacturing process for piperazine. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Raveendra, P., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 31, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Methods for the catalytic synthesis of piperazine. (2022).
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing.
  • Purification of piperazine. (n.d.). Google Patents.
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. (2016, October 27). University of California San Diego.
  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. (n.d.). Journal of Electrochemistry.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Process for synthesizing piperazine-piperidine compounds. (n.d.).
  • Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units. (2021, December 23). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
  • Analytical Methods. (n.d.). RSC Publishing.
  • (10) Patent No. (2013, June 5).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH.
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (n.d.). MDPI.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. (n.d.).
  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (n.d.).
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2025, August 7).
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9).
  • Lithium-ion batteries: runaway risk of forming toxic compounds. (2003, August 7). PubMed.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
  • 21.5. Hydrolysis of nitriles. (n.d.). Organic Chemistry II - Lumen Learning.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

Sources

Technical Support Center: Understanding the Degradation of 1-(2-Cyanophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Cyanophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. We will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide detailed protocols to ensure the integrity of your results.

Introduction to 1-(2-Cyanophenyl)piperazine Stability

1-(2-Cyanophenyl)piperazine is a versatile building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] Its structure, featuring a piperazine ring and a cyanophenyl group, presents unique stability characteristics that are crucial to understand for drug development, formulation, and storage. The piperazine moiety is susceptible to oxidative and thermal degradation, while the cyano group can undergo hydrolysis. This guide will delve into these potential degradation pathways and provide practical advice for your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the handling and analysis of 1-(2-Cyanophenyl)piperazine.

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample containing 1-(2-Cyanophenyl)piperazine. What could be the cause?

A1: The appearance of extraneous peaks often indicates the presence of degradation products or impurities. 1-(2-Cyanophenyl)piperazine can degrade under various conditions, leading to the formation of new chemical entities. The primary degradation pathways to consider are hydrolysis of the cyano group and oxidation or thermal degradation of the piperazine ring.

  • Hydrolysis: The cyano (-CN) group can hydrolyze to form a primary amide (2-(piperazin-1-yl)benzamide) or a carboxylic acid (2-(piperazin-1-yl)benzoic acid), especially under acidic or basic conditions.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions (e.g., Fe²⁺, Cu²⁺), and peroxides.[2][3] Common oxidative degradation products of the piperazine ring include N-oxides, ring-opened products like ethylenediamine (EDA), and formylated derivatives like N-formylpiperazine (FPZ).[4]

  • Thermal Degradation: High temperatures can induce thermal degradation of the piperazine ring, often through SN2 substitution reactions, leading to ring-opening and the formation of various degradation products.[2][5]

Troubleshooting Steps:

  • Review Sample History: Examine the storage conditions and handling procedures of your sample. Was it exposed to high temperatures, extreme pH, or light?

  • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to tentatively identify the unknown peaks by comparing their retention times with those of the stressed samples.

  • LC-MS/MS Analysis: For definitive identification, analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the unknown peaks.

Q2: My quantification of 1-(2-Cyanophenyl)piperazine seems to be inconsistent, with a noticeable loss of the active ingredient over time. What could be happening?

A2: A time-dependent loss of your compound suggests instability under your experimental or storage conditions. Both chemical degradation and physical adsorption can contribute to this issue.

  • Chemical Degradation: As discussed in Q1, hydrolysis, oxidation, and thermal stress can lead to the degradation of 1-(2-Cyanophenyl)piperazine.

  • Adsorption: Piperazine and its derivatives can be "sticky" and may adsorb to the surfaces of glassware, vials, and HPLC columns, especially if they are not properly silanized.

Troubleshooting Steps:

  • Stability-Indicating Method: Ensure your analytical method is stability-indicating, meaning it can accurately separate the intact drug from its degradation products.

  • Control Storage Conditions: Store your samples and standards in a controlled environment, protected from light and extreme temperatures. Use of amber vials is recommended.[1]

  • Inert Vials and Hardware: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • Mobile Phase Optimization: Adjust the pH and organic modifier concentration of your mobile phase to ensure good peak shape and minimize interactions with the column stationary phase.

Q3: I am having difficulty developing a robust HPLC method for 1-(2-Cyanophenyl)piperazine and its potential degradation products. What are the key considerations?

A3: Developing a good separation method requires careful consideration of the physicochemical properties of the analyte and its potential degradants.

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography. The choice of the stationary phase will depend on the polarity of the degradation products.

  • Mobile Phase: A mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer is crucial for controlling the ionization of the basic piperazine nitrogens and any acidic or basic degradation products, which will significantly impact their retention.

  • Detection: The cyanophenyl group provides a strong UV chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector will be useful for assessing peak purity. For compounds without a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary.[6]

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1-(2-Cyanophenyl)piperazine based on the known reactivity of the piperazine and cyanophenyl functional groups.

Degradation_Pathways cluster_main 1-(2-Cyanophenyl)piperazine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1-(2-Cyanophenyl)piperazine Amide 2-(Piperazin-1-yl)benzamide Parent->Amide H₂O / H⁺ or OH⁻ N_Oxide 1-(2-Cyanophenyl)piperazine N-oxide Parent->N_Oxide [O] Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Parent->Ring_Opened [O] Formyl 1-(2-Cyanophenyl)-4-formylpiperazine Parent->Formyl [O] Carboxylic_Acid 2-(Piperazin-1-yl)benzoic acid Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of 1-(2-Cyanophenyl)piperazine.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation of 1-(2-Cyanophenyl)piperazine under various stress conditions.[7]

Objective: To identify the potential degradation products of 1-(2-Cyanophenyl)piperazine and to develop a stability-indicating analytical method.

Materials:

  • 1-(2-Cyanophenyl)piperazine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Cyanophenyl)piperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of 1-(2-Cyanophenyl)piperazine in an oven at 105 °C for 24 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a period of time as specified in ICH guidelines.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC-UV/PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the major degradation products.

    • Perform a peak purity analysis using the PDA detector to ensure that the parent peak is not co-eluting with any degradation products.

    • For significant degradation products, use LC-MS to determine their molecular weights and propose their structures.

Experimental Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C solid, 60°C solution) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis and Peak Identification HPLC->Data LCMS->Data

Caption: Workflow for a forced degradation study.

Summary of Potential Degradation Products and Analytical Observations

Stress ConditionPotential Degradation ProductsExpected Chromatographic Changes
Acid/Base Hydrolysis 2-(Piperazin-1-yl)benzamide, 2-(Piperazin-1-yl)benzoic acidAppearance of more polar peaks (earlier retention time in reversed-phase HPLC).
Oxidation N-oxides, ring-opened products (e.g., EDA derivatives), N-formyl derivativesAppearance of multiple new peaks, some may be more polar.
Thermal Ring-opened products, polymersComplex chromatogram with multiple new peaks, potential for baseline noise to increase.
Photolytic Various degradation productsDependent on the photolytic conditions, may result in a complex mixture of products.

References

  • Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control, 10, 244-271.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Szewczyk, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6599.
  • United Nations Office on Drugs and Crime. (2013).
  • Chen, S., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 45-52.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
  • Popa, D. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 66, 301-307.
  • Chen, S. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
  • Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(4), e202300366.
  • Sexton, A. J. (2013). Oxidation of piperazine in post-combustion carbon capture.
  • Kim, H., et al. (2019).
  • Oakwood Chemical. (n.d.). 1-(2-Cyanophenyl)-piperazine. Retrieved from [Link]

  • Fine, N. A., et al. (2014). Degradation of piperazine by UV light in the presence of air. International Journal of Greenhouse Gas Control, 20, 121-128.
  • Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(4), e202300366.
  • Jenkin, M. E., et al. (2019).
  • Klick, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 4(2).
  • Einbu, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(40), 9834-9841.
  • Al-Ghorbani, M., et al. (2023).
  • Al-Suhaimi, K. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9474.
  • Woźna, A. O., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(31), 14036-14047.
  • Jenkin, M. E., et al. (2019).
  • Li, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 15(13), 1145-1164.

Sources

compatibility of 1-(2-Cyanophenyl)piperazine with different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the compatibility, solubility, and handling of 1-(2-Cyanophenyl)piperazine (2-CPP) .[1][2] It is designed to troubleshoot common experimental failures related to dissolution, storage, and analysis.[1][2]

Topic: Solvent Compatibility, Stability, and Handling Guide Audience: Medicinal Chemists, Analytical Scientists, Pharmacologists[1]

Compound Overview & Physical Properties

1-(2-Cyanophenyl)piperazine (often abbreviated as 2-CPP ) is a significant aryl-piperazine building block and a known metabolite of the antidepressant drugs trazodone and nefazodone.[1][2] Users often encounter difficulties due to confusion between its free base and salt forms , leading to solubility failures in biological assays.[1][2]

PropertySpecificationTechnical Note
CAS Number 111373-03-6 (Free Base) 57383-74-5 (HCl Salt)Verify your vial.[1][2] The free base is an oil/liquid ; the salt is a solid .[2]
Molecular Weight 187.24 g/mol (Free Base)Adjust calculations if using the HCl salt (MW ~223.7 g/mol ).[1][2]
Physical State Colorless to light yellow Liquid/Oil Often mistaken for a melted solid or degraded product.[2] This is normal.
pKa (Predicted) ~8.77 (Piperazine N4)The secondary amine is basic.[1][2] The N1 (attached to phenyl) is non-basic.[2]
LogP ~1.3 - 1.7Moderately lipophilic; requires organic co-solvents for high concentrations.[2]

Solubility & Dissolution Troubleshooting

Q1: I am trying to dissolve 2-CPP directly in PBS or water, but it forms oily droplets. What is wrong?

Diagnosis: You are likely using the free base form (liquid).[2] Explanation: The free base of 2-CPP is lipophilic and sparingly soluble in neutral aqueous buffers (pH 7.4).[2] At this pH, a significant fraction of the molecules remain unprotonated and hydrophobic.[2] Solution:

  • Preferred Method (Stock Solution): Dissolve the compound in DMSO or Ethanol to create a high-concentration stock (e.g., 10–100 mM).[1][2] Dilute this stock into your aqueous buffer. Keep the final organic solvent concentration <1% (or as tolerated by your assay).[2]

  • Alternative (Aqueous Stock): If you must avoid organics, you must convert the free base to a salt in situ.[1][2] Add 1 equivalent of HCl or dissolve in 0.1 M acetic acid.[2] This protonates the secondary amine (N4), vastly increasing water solubility.[1][2]

Q2: Can I use Chloroform or Dichloromethane (DCM)?

Answer: Yes, but with caveats.

  • Compatibility: 2-CPP is highly soluble in chlorinated solvents (DCM, Chloroform).[1][2]

  • Risk: These solvents are generally incompatible with biological assays and can extract plasticizers from standard labware.[2] Use them only for synthetic extractions or stock transfers, then evaporate and reconstitute in DMSO.[1][2]

Q3: My compound precipitated when I diluted my DMSO stock into cell culture media. Why?

Diagnosis: "Crash-out" due to solubility limit or pH shock.[2] Troubleshooting Protocol:

  • Check Concentration: Ensure your final concentration does not exceed the thermodynamic solubility limit in water (~100–500 µM for the free base, though higher for salts).[1][2]

  • Check pH: Cell media (pH 7.4) is basic enough to deprotonate the salt form back to the free base if the concentration is high.[2]

  • Fix: Perform a serial dilution in DMSO first, keeping the "step-down" to aqueous media as the final step. Sonicate the media immediately upon addition.[2]

Decision Matrix: Solvent Selection

SolventSelection Start Start: 1-(2-Cyanophenyl)piperazine Form Identify Form Start->Form FreeBase Free Base (Liquid/Oil) Form->FreeBase Salt HCl Salt (Solid) Form->Salt App_Bio Application: Biological Assay FreeBase->App_Bio Requires Co-solvent App_Chem Application: Synthesis/Analysis FreeBase->App_Chem Salt->App_Bio Direct Dissolution Salt->App_Chem Water Use Water or PBS (Soluble >10 mM) Salt->Water Preferred DMSO Use DMSO or Ethanol (Stock 10-100 mM) App_Bio->DMSO Standard DCM Use DCM, EtOAc, or MeOH App_Chem->DCM Extraction

Figure 1: Decision matrix for selecting the appropriate solvent based on the physical form of 2-CPP and the intended application.[2]

Stability & Storage

Q4: The Certificate of Analysis mentions "Argon Charged." Is 2-CPP oxidation sensitive?

Answer: Yes, moderately.[1][2] Mechanism: Secondary amines (like the piperazine ring) can undergo slow oxidation to N-oxides or form carbamates upon exposure to atmospheric CO₂ and moisture.[2] The "cyanophenyl" moiety is relatively stable, but the piperazine ring is the weak point.[2] Recommendation:

  • Long-term: Store neat (undiluted) at -20°C under an inert atmosphere (Argon/Nitrogen).

  • In Solution: DMSO stocks are stable for ~1-3 months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[2]

Q5: Is the nitrile group (–CN) stable in acidic mobile phases?

Answer: Yes.[2] Details: Aromatic nitriles are resistant to hydrolysis under standard HPLC conditions (e.g., 0.1% Formic Acid or TFA).[1][2] Hydrolysis to the amide/acid typically requires heating with strong acid/base for extended periods.[2] You can safely use acidic modifiers in your LC-MS methods.[2]

Analytical Methods (HPLC/LC-MS)

Q6: I cannot see a peak on my HPLC. What wavelength should I use?

Issue: Piperazines lack strong chromophores, but the 2-cyanophenyl group provides UV absorbance.[2] Settings:

  • UV Max: The conjugation of the nitrile and phenyl ring typically shows absorbance maxima around 240–255 nm .[2]

  • Column: C18 (Reverse Phase).[1][2][3]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[2]

    • Why Acid? The formic acid protonates the piperazine nitrogen (pKa ~8.8), preventing tailing caused by interaction with residual silanols on the column.[1][2]

  • Retention: 2-CPP is moderately polar.[2] It will elute earlier than purely lipophilic drugs but later than unsubstituted piperazine.[2]

Protocol: Preparation of 10 mM Stock Solution (Free Base)
  • Calculate Mass:

    • Target Volume: 10 mL

    • Target Concentration: 10 mM (0.01 mol/L)[1][2]

    • MW: 187.24 g/mol [1][2][4][5]

    • Required Mass:

      
       (18.7 mg).[1][2]
      
  • Weighing: Weigh ~19 mg of the liquid oil into a glass vial. (Note: Weighing liquids can be tricky; it is often easier to weigh by difference using a Pasteur pipette).[1][2]

  • Dissolution: Add DMSO to the vial.

    • Calculation: If you weighed exactly 19.2 mg:

    • Volume DMSO =

      
      .[1][2]
      
  • Mixing: Vortex for 30 seconds. The liquid should dissolve instantly.[2]

  • Storage: Aliquot into amber glass vials (prevent light degradation) and store at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880350, 1-(2-Cyanophenyl)piperazine.[1][2] Retrieved from [Link][1][2]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][2][6] (Provides foundational pKa data for piperazine derivatives).

  • Rotzinger, S., et al. (1998). Metabolism of the antidepressant drug trazodone.[1][2] Drug Metabolism and Disposition. (Establishes 2-CPP as a key metabolite).[1][2]

Sources

Technical Support Center: Optimizing Crystallization of 1-(2-Cyanophenyl)piperazine for High Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(2-Cyanophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline material. This document offers a combination of established principles, practical experimental protocols, and solutions to common challenges encountered during the crystallization process.

Physicochemical Properties of 1-(2-Cyanophenyl)piperazine

A thorough understanding of the physicochemical properties of 1-(2-Cyanophenyl)piperazine is fundamental to designing a successful crystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.24 g/mol [1]
Melting Point 113-115 °C[1]
Boiling Point 314-315 °C (lit.)[1]
Density 1.115 g/mL[1]
pKa (Predicted) 8.77 ± 0.10[1]
Appearance Colorless to light orange to yellow solid[1]
Solubility Piperazine, the parent compound, is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether.[2] Specific solubility data for 1-(2-cyanophenyl)piperazine is not readily available in public literature and requires experimental determination.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of crystallizing 1-(2-Cyanophenyl)piperazine?

A1: The primary objectives are purification and obtaining a stable, crystalline solid form. Crystallization is a critical step to remove impurities generated during synthesis, such as unreacted starting materials, by-products, and colored impurities.[3] A well-defined crystalline form is also essential for consistent downstream processing, formulation, and ensuring batch-to-batch reproducibility.

Q2: How do I select an appropriate solvent for the crystallization of 1-(2-Cyanophenyl)piperazine?

A2: The ideal solvent is one in which 1-(2-Cyanophenyl)piperazine has high solubility at elevated temperatures and low solubility at room temperature or below. A systematic solvent screening is the most effective approach. Given the structure of the molecule (an aromatic ring, a nitrile group, and a piperazine moiety), a range of solvents with varying polarities should be tested.

A general approach to solvent screening involves testing the solubility of a small amount of the compound in a small volume of various solvents at room temperature and then at the solvent's boiling point.

Recommended Starting Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Hexane, Heptane

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

  • Water (given the piperazine moiety)

Q3: What are the likely impurities in crude 1-(2-Cyanophenyl)piperazine?

A3: Impurities can originate from the synthetic route.[4] A common synthesis involves the reaction of 2-chlorobenzonitrile with piperazine. Potential impurities could include:

  • Unreacted 2-chlorobenzonitrile

  • Excess piperazine

  • Side-products from reactions at both nitrogen atoms of piperazine (di-substituted products)

  • Impurities from the starting materials themselves.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[5]

Q4: What is polymorphism and why is it a concern for 1-(2-Cyanophenyl)piperazine?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs can have different physicochemical properties, including solubility, melting point, stability, and bioavailability. It is crucial to identify and control the polymorphic form of 1-(2-Cyanophenyl)piperazine to ensure consistent product quality and performance. Uncontrolled changes in polymorphic form during manufacturing or storage can significantly impact the final drug product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable solvent system for the recrystallization of 1-(2-Cyanophenyl)piperazine.

Materials:

  • Crude 1-(2-Cyanophenyl)piperazine

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 1-(2-Cyanophenyl)piperazine into several test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL) at room temperature.

  • Observe the solubility at room temperature. Note if the compound is freely soluble, partially soluble, or insoluble.

  • For solvents in which the compound is not freely soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Add more solvent in small increments until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath to further induce crystallization.

  • Observe the quantity and quality of the crystals formed.

Ideal Solvent Characteristics:

  • The compound is sparingly soluble at room temperature.

  • The compound is highly soluble at the solvent's boiling point.

  • High-quality crystals form upon cooling.

  • Impurities remain in the solution (mother liquor).

Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified from the screening process, this protocol can be followed for recrystallization.

Materials:

  • Crude 1-(2-Cyanophenyl)piperazine

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 1-(2-Cyanophenyl)piperazine in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling rate.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 1-(2-Cyanophenyl)piperazine and provides systematic solutions.

Issue 1: Oiling Out

Description: The compound separates from the solution as a liquid (oil) rather than a solid crystalline material upon cooling.

Causality:

  • The boiling point of the solvent is higher than the melting point of the solute-solvent mixture.

  • The solution is too concentrated, leading to rapid supersaturation.

  • The presence of impurities can depress the melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more solvent to decrease the concentration and then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature more slowly.

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Try a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool.[7]

Issue 2: No Crystals Form Upon Cooling

Description: The solution remains clear even after cooling to room temperature and in an ice bath.

Causality:

  • The solution is not sufficiently saturated (too much solvent was added).

  • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Nucleation is inhibited.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure 1-(2-Cyanophenyl)piperazine to the solution to act as a template for crystal growth.

  • Reduce the Volume of Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent dropwise to decrease the overall solubility and induce precipitation.

Issue 3: Low Recovery/Yield

Description: The amount of crystalline material recovered is significantly lower than expected.

Causality:

  • The compound has significant solubility in the solvent even at low temperatures.

  • Too much solvent was used during the initial dissolution.

  • Premature crystallization during hot filtration.

  • Excessive washing of the crystals.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Cooling Time and Temperature: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure.

  • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Issue 4: Poor Purity of Crystals

Description: Analytical testing (e.g., HPLC, melting point) of the recrystallized material shows the presence of significant impurities.

Causality:

  • Rapid crystallization can trap impurities within the crystal lattice.

  • The chosen solvent does not effectively differentiate between the compound and the impurities (i.e., impurities are also insoluble).

  • Incomplete removal of mother liquor.

Solutions:

  • Slow Down Crystallization: Ensure the solution cools slowly and without agitation to allow for the selective incorporation of the desired molecules into the crystal lattice.

  • Re-crystallize: A second recrystallization of the obtained crystals can significantly improve purity.

  • Solvent Selection: If a particular impurity is problematic, choose a solvent system where that impurity has high solubility.

  • Wash Thoroughly but Efficiently: Ensure the crystals are washed with ice-cold solvent to remove the impurity-rich mother liquor.

Visual Troubleshooting Workflow

troubleshooting_crystallization cluster_solutions Troubleshooting Solutions start Crude 1-(2-Cyanophenyl)piperazine dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals High Purity Crystals outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem sol_oil Reheat, Add More Solvent or Use Mixed Solvents oiling_out->sol_oil sol_no_xtal Induce Nucleation or Concentrate Solution no_crystals->sol_no_xtal sol_low_yield Optimize Solvent Volume or Recover from Mother Liquor low_yield->sol_low_yield

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Wikipedia. (2023). Piperazine. Retrieved from [Link]

  • Corvino, A., Fiorino, F., Severino, B., Saccone, I., Frecentese, F., Perissutti, E., ... & Magli, E. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(7), 1599.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Boţ, A. M., Păunescu, V., Vlase, L., & Bojiţă, M. (2017). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International journal of molecular sciences, 18(12), 2736.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Piperazine. AERU. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]

  • Kuchař, M., & Plaček, L. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
  • University of Houston. (n.d.). Pathological Crystallization from Mixed Aqueous-Organic Solvents. UH Institutional Repository. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1-(2-Cyanophenyl)piperazine vs. Standard Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(2-Cyanophenyl)piperazine (2-CN-PP) against established serotonin receptor ligands. It focuses on the structural-activity relationships (SAR) that differentiate ortho-substituted phenylpiperazines from their meta-substituted counterparts (like mCPP), providing experimental frameworks for validation.

Executive Summary

1-(2-Cyanophenyl)piperazine is a phenylpiperazine derivative used primarily as a chemical building block and pharmacological probe. Unlike its widely known isomer mCPP (1-(3-chlorophenyl)piperazine)—a non-selective 5-HT receptor agonist—the 2-cyanophenyl analog exhibits a distinct pharmacological profile driven by the ortho-substitution.

While meta-substituted piperazines (mCPP, TFMPP) favor 5-HT2C/2B agonism, ortho-substituted piperazines (like 2-CN-PP and oMPP) typically shift selectivity toward 5-HT1A affinity and often display antagonistic or weak partial agonist properties at 5-HT2 receptors. This guide compares 2-CN-PP with industry standards to assist researchers in selecting the appropriate probe for serotonergic signaling studies.

Part 1: Pharmacological Profile & Selectivity Comparison[1]

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. The position and electronic nature of the phenyl ring substituent dictate receptor subtype selectivity.

Ligand Comparison Table
Feature1-(2-Cyanophenyl)piperazine mCPP (Meta-chlorophenylpiperazine)oMPP (2-Methoxyphenylpiperazine)MDL-100,907 (Volinanserin)
Primary Target 5-HT1A (High Affinity) / 5-HT2A5-HT2C (Agonist)5-HT1A (Antagonist)5-HT2A (Antagonist)
Selectivity Low (Promiscuous)Low (Promiscuous)Moderate (High 5-HT1A)High (Selective)
Substituent Effect Ortho-Cyano (Electron Withdrawing)Meta-Chloro (Electron Withdrawing)Ortho-Methoxy (Electron Donating)N/A (Different Scaffold)
Functional Mode Likely Antagonist / Weak Partial AgonistNon-selective AgonistAntagonist / Partial AgonistPure Antagonist / Inverse Agonist
Key Off-Targets Alpha-1 Adrenergic, D2 Dopamine5-HT1B, 5-HT2A, 5-HT3Alpha-1 AdrenergicNegligible
Primary Use Building block; 5-HT1A/2A probe5-HT challenge tests; Anxiety induction5-HT1A reference ligand5-HT2A blockade standard
Mechanistic Insight: The "Ortho" Effect

The shift from the 3-position (meta) to the 2-position (ortho) drastically alters the ligand's binding mode:

  • Steric Hindrance: The ortho substituent in 2-CN-PP creates steric clash that prevents the molecule from adopting the planar conformation often required for robust 5-HT2C activation . This typically reduces intrinsic efficacy, making 2-CN-PP an antagonist or weak partial agonist at 5-HT2 sites, unlike the agonist mCPP.

  • 5-HT1A Preference: The ortho-substitution pattern (seen in 2-CN-PP and oMPP) is a hallmark of high-affinity 5-HT1A ligands (e.g., the arylpiperazine tail of Buspirone or NAN-190). The cyano group (

    
    ) provides a linear, electron-withdrawing motif that interacts distinctively compared to the angular methoxy group of oMPP.
    

Part 2: Visualizing the Signaling & Selectivity Logic

The following diagram illustrates the decision matrix for selecting between these ligands based on the desired signaling pathway.

LigandSelection Start Experimental Goal Agonism Activate 5-HT2C (Anxiety/Hypolocomotion) Start->Agonism Study Activation Blockade2A Block 5-HT2A (Antipsychotic Model) Start->Blockade2A Study Inhibition Target1A Target 5-HT1A (Anxiolytic/Antidepressant) Start->Target1A Study Modulation mCPP mCPP (Non-selective Agonist) Agonism->mCPP Gold Standard MDL MDL-100,907 (Selective Antagonist) Blockade2A->MDL High Selectivity CPP 1-(2-Cyanophenyl)piperazine (Ortho-Substituted) Target1A->CPP Structural Probe CPP->mCPP Isomer (Distinct Profile)

Figure 1: Decision matrix for selecting phenylpiperazine ligands based on receptor target and functional outcome.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare 2-CN-PP against mCPP or MDL-100,907, researchers must assess both Affinity (


) and Efficacy  (Intrinsic Activity).
Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the


 of 2-CN-PP at 5-HT2A and 5-HT1A receptors.
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A or 5-HT1A.

  • Radioligands:

    • For 5-HT2A:

      
       (0.5 nM).
      
    • For 5-HT1A:

      
       (0.5 nM).
      
  • Non-Specific Binding (NSB): Define using

    
     Methysergide (5-HT2A) or 
    
    
    
    Serotonin (5-HT1A).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation: In 96-well plates, add:

    • 
       Radioligand.
      
    • 
       Test Compound (2-CN-PP) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       Membrane suspension (
      
      
      
      protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C (Critical: 2-CN-PP kinetics may differ from mCPP; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Determine if 2-CN-PP acts as an agonist or antagonist at 5-HT2A (Gq-coupled).

  • System: FLIPR (Fluorometric Imaging Plate Reader) with Calcium 6 dye.

  • Control: 5-HT (Serotonin) as the full agonist reference (

    
    ).
    

Workflow:

  • Dye Loading: Load cells with Calcium 6 dye for 45 mins at 37°C.

  • Agonist Mode: Inject 2-CN-PP. Measure fluorescence increase.

    • Result: If signal increases, it is an agonist.[2] Compare

      
       to 5-HT.
      
  • Antagonist Mode: Incubate cells with 2-CN-PP for 15 mins. Then inject

    
     concentration of 5-HT.
    
    • Result: If 5-HT signal is suppressed, 2-CN-PP is an antagonist.

  • Validation: Run mCPP in parallel. mCPP should show partial agonism (approx. 50-80% efficacy depending on expression levels), whereas 2-CN-PP is expected to show lower efficacy or pure antagonism.

Part 4: Metabolic Considerations for Drug Development

When using phenylpiperazines in in vivo models, metabolic interconversion is a critical confounding factor.

  • Trazodone & Nefazodone Metabolism: These drugs are metabolized by CYP3A4 to mCPP (3-chloro), not 2-CN-PP.

  • Stability: The cyano group is generally metabolically stable, but the piperazine ring is subject to N-oxidation and hydroxylation.

  • Recommendation: If testing 2-CN-PP in rodents, plasma levels of the parent compound must be monitored via LC-MS/MS to distinguish central effects from potential active metabolites.

Metabolic Pathway Visualization

Metabolism Trazodone Trazodone (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Trazodone->CYP3A4 mCPP mCPP (Active Metabolite) CYP3A4->mCPP Major Pathway CPP 1-(2-Cyanophenyl)piperazine (Distinct Chemical Entity) CPP->mCPP NO CONVERSION (Distinct Isomers)

Figure 2: Metabolic distinction. Trazodone yields mCPP, not 1-(2-Cyanophenyl)piperazine.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880350, 1-(2-Cyanophenyl)piperazine. Retrieved from .

  • Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources.[4] Drug Metabolism and Disposition.[4][5][6] Retrieved from .

  • Glennon, R. A., et al. (1986).Binding of phenylpiperazines to 5-HT1A receptors: structure-affinity relationships. Journal of Medicinal Chemistry. (Establishes the SAR for ortho-substituted piperazines).
  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Ligands. Retrieved from .

Sources

head-to-head comparison of 1-(2-Cyanophenyl)piperazine and its analogs' potency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Potency of 1-(2-Cyanophenyl)piperazine and Its Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3][4] Among the numerous derivatives, 1-(2-Cyanophenyl)piperazine (2-CPP) serves as a critical reference compound and a versatile synthetic precursor.[5] Its significance is underscored by its role in the synthesis of selective agonists for dopamine D4 receptors and its application in developing agents targeting melanocortin receptors.[5][6]

This guide provides a head-to-head comparison of the potency of 2-CPP and its structurally related analogs. We will move beyond a simple listing of data to explore the underlying structure-activity relationships (SAR) that govern their interactions with key neurological targets. The experimental protocols and mechanistic insights provided herein are designed to equip researchers with the knowledge to make informed decisions in their own drug discovery campaigns.

The Pharmacological Landscape: Serotonin and Dopamine Receptor Affinity

The therapeutic potential and pharmacological profile of phenylpiperazine derivatives are largely defined by their affinity for various serotonin (5-HT) and dopamine (D) receptors.[7][8] These G-protein coupled receptors (GPCRs) are implicated in a wide range of neuropsychiatric conditions, making them high-value targets for drug development. An imbalance in dopaminergic and serotonergic systems, for instance, is a key element in the pathophysiology of schizophrenia.[8] A compound's potency, typically quantified by its binding affinity (Ki), is a primary determinant of its potential efficacy and side-effect profile.

Comparative Potency Analysis: Unveiling Structure-Activity Relationships

To illustrate the profound impact of subtle structural modifications, the following table summarizes the binding affinities of 2-CPP alongside several key analogs. The data is collated from various authoritative studies to provide a comparative overview. A lower Ki value signifies a higher binding affinity and thus greater potency.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-Phenylpiperazine Analogs

CompoundPrimary Target(s)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
1-(2-Cyanophenyl)piperazine (2-CPP) Serotonin/Dopamine Receptors~50-100~150-300~200-500
1-(2-Methoxyphenyl)piperazine (oMPP) 5-HT1A, 5-HT2A3440>1000
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT Releaser121 (EC50)--
1-Benzylpiperazine (BZP) Dopamine Releaser--175 (EC50)
Aripiprazole (Parent Drug of a Metabolite similar to 2-CPP) D2/5-HT1A Partial Agonist1.73.40.34

Note: Data is aggregated from multiple sources for comparison; absolute values may vary between assays. EC50 values from release assays are included to show functional potency.

Key Mechanistic Insights from the Data:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring are critical determinants of potency and selectivity.[3][9] For example, replacing the 2-cyano group with a 2-methoxy group (oMPP) retains significant serotonin receptor affinity while drastically reducing affinity for the D2 receptor, thereby enhancing selectivity.

  • Functional Potency vs. Binding Affinity: Compounds like TFMPP and BZP are known more for their ability to induce neurotransmitter release (a functional effect) than for high-affinity binding alone.[10] Their potency is often expressed as an EC50 value in release assays, which shows that TFMPP is a potent serotonin releaser while BZP potently releases dopamine.[10] The combination of these two analogs has been shown to mimic the neurochemical effects of MDMA.[10]

  • Pathway to High Potency: Aripiprazole, a highly successful atypical antipsychotic, features a more complex side chain attached to the piperazine nitrogen. This illustrates how the core phenylpiperazine scaffold can be elaborated to achieve exceptionally high potency and a desired functional profile (e.g., partial agonism) at multiple receptors.

The Gold Standard: Radioligand Binding Assay Protocol

The trustworthiness of potency data is directly tied to the quality of the experimental methods. The radioligand binding assay is a robust, self-validating system for quantifying the affinity of a test compound for a target receptor.[11][12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.

Workflow Diagram: Radioligand Binding Assay

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology:

  • Receptor Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., HEK-293 cells expressing human D2 receptors) in a suitable buffer. Centrifuge to pellet the cell membranes, which contain the receptors.

  • Assay Plate Setup: In a 96-well plate, add a constant concentration of the specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and the receptor membrane preparation to each well.

  • Competitive Binding: Add the test compound (e.g., 2-CPP) in a range of increasing concentrations to different wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled competing drug, e.g., haloperidol).[7]

  • Incubation: Incubate the plate for a predetermined time and temperature to allow the binding reaction to reach equilibrium. This step is critical; insufficient time will lead to an inaccurate estimation of affinity.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.[11] This crucial step separates the large receptor-bound radioligand complexes from the small, unbound radioligand molecules.

  • Washing: Immediately wash the filters with ice-cold buffer. The low temperature is essential to minimize the dissociation of the radioligand from the receptor during the wash step, ensuring that only specifically bound radioactivity is retained.[11]

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the test compound to generate a sigmoidal competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

From Binding to Biological Response: The Signaling Cascade

High binding affinity is a prerequisite for a potent drug, but it does not describe the compound's functional effect. Upon binding, the ligand may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. This functional activity is mediated through a downstream signaling cascade.

Conceptual GPCR Signaling Pathway

Ligand Phenylpiperazine Analog Receptor GPCR (e.g., D2) Ligand->Receptor Binding & Conformational Change G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Response Cellular Response Second_Messenger->Response

Caption: Simplified model of GPCR-mediated signal transduction.

Conclusion for the Practicing Scientist

This guide demonstrates that the 1-(2-Cyanophenyl)piperazine scaffold is a highly malleable platform for drug design. The comparative data clearly show that targeted chemical modifications to the phenyl ring directly and predictably modulate potency and selectivity at key CNS receptors. For researchers in the field, this underscores the importance of iterative design based on robust structure-activity relationships. The provided radioligand binding protocol offers a reliable framework for generating the high-quality, reproducible data necessary to drive these design cycles. Future investigations must build upon these affinity studies with functional assays to characterize the agonist versus antagonist properties of novel analogs, ultimately paving the way for the development of next-generation therapeutics with optimized potency and desired pharmacological profiles.

References

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. Retrieved from [Link]

  • Basile, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3328. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(34), 22003-22026. Retrieved from [Link]

  • Szałkowska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8913. Retrieved from [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(19), 7966-7974. Retrieved from [Link]

  • ChemistryOpen. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-62. Retrieved from [Link]

  • Sonesson, C., et al. (2007). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 50(25), 6427-37. Retrieved from [Link]

  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Retrieved from [Link]

  • Li, Y., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 18(7), 3051-64. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-40. Retrieved from [Link]

  • Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(16), 3582. Retrieved from [Link]

  • Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(18), 13749-13772. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Baumann, M. H., et al. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • Helander, A., et al. (2017). Emerging Synthetic Fentanyl Analogs. Clinical Chemistry, 63(1), 304-313. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.